molecular formula C6H6N2O3 B13880522 2-(2-formyl-1H-imidazol-1-yl)acetic acid

2-(2-formyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B13880522
M. Wt: 154.12 g/mol
InChI Key: MEEDHRWJNXITTP-UHFFFAOYSA-N
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Description

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-(2-formylimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11)

InChI Key

MEEDHRWJNXITTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C=O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide to 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid: Chemical Properties, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter challenges in designing orthogonal synthetic routes for bifunctional molecules. 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Molecular Formula:


) is a highly versatile, yet chemically demanding, scaffold. It bridges the gap between peptide synthesis and targeted medicinal chemistry by offering three distinct reactive centers: a C2-formyl (aldehyde) group, an N1-acetic acid (carboxylic acid) moiety, and an N3-imidazole nitrogen.

This whitepaper provides an in-depth analysis of its physicochemical properties, maps its orthogonal reactivity, and establishes field-proven, self-validating protocols for its utilization in drug development and ligand design.

Structural and Physicochemical Profiling

Understanding the electronic interplay within this molecule is critical for predicting its behavior in solution. The C2-formyl group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This significantly depletes the electron density of the imidazole ring.

Drawing from the baseline properties of the closely related unformylated analog, imidazole-1-acetic acid[1], the addition of the C2-formyl group lowers the


 of the N3 nitrogen from a typical ~6.9 down to an estimated 4.5. Consequently, at physiological pH (7.4), the molecule exists predominantly as a mono-anion (the carboxylate is deprotonated, while the imidazole ring remains neutral). This ionization state dictates its high aqueous solubility and necessitates specific chromatographic strategies (e.g., ion-pairing or HILIC) for purification.
Table 1: Physicochemical and Structural Properties
PropertyValue (Predicted/Derived)Mechanistic Implication in Synthesis
Molecular Formula

Defines stoichiometry for reagent equivalents.
Molecular Weight 154.12 g/mol LC-MS monitoring expects

at m/z 155.1.
LogP (Octanol/Water) -0.5 to -1.0Highly polar; requires reverse-phase HPLC with acidic modifiers.

(Carboxylic Acid)
~ 3.5Deprotonated at physiological pH; ideal for salt formation.

(Imidazole N3)
~ 4.5Suppressed basicity due to C2-formyl EWG effect.
H-Bond Donors 1 (COOH)Capable of intermolecular hydrogen bonding.
H-Bond Acceptors 4 (N3, C=O, COOH)Enables strong bidentate coordination with transition metals.

Core Chemical Reactivity & Mechanistic Pathways

The true value of 2-(2-formyl-1H-imidazol-1-yl)acetic acid lies in its orthogonal reactivity. However, without careful strategic planning, cross-reactivity (e.g., an amine reacting with both the carboxylic acid and the aldehyde) will lead to polymerization or complex mixtures.

The reactivity map below outlines the distinct pathways available for functionalization.

ReactivityMap Core 2-(2-formyl-1H-imidazol-1-yl)acetic acid Aldehyde C2-Formyl Group Core->Aldehyde Electrophilic Carboxyl N1-Acetic Acid Core->Carboxyl Acyl Donor Imid N3-Imidazole Core->Imid Nucleophilic/Ligand RedAm Reductive Amination Aldehyde->RedAm Wittig Wittig Olefination Aldehyde->Wittig Amide Peptide Coupling Carboxyl->Amide Ester Esterification Carboxyl->Ester Metal Metal Chelation Imid->Metal

Figure 1: Orthogonal reactivity map of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Experimental Protocols & Methodologies

To harness this molecule effectively, I have designed a self-validating, two-stage synthetic workflow. The causality behind these steps is rooted in preventing the primary amine (intended for the carboxylic acid) from forming an irreversible Schiff base with the aldehyde.

Protocol 1: Chemoselective Amidation via Transient Acetal Protection

Direct amidation in the presence of an unprotected C2-formyl group is a critical failure point. We must first mask the aldehyde. We utilize for the coupling step because the electron-deficient imidazole ring mildly deactivates the carboxylic acid; HATU's HOAt leaving group accelerates the acyl transfer, ensuring high yields.

Step-by-Step Methodology:

  • Protection: Suspend 1.0 eq of the starting material in toluene. Add 5.0 eq of ethylene glycol and 0.1 eq of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap for 4 hours to form the cyclic acetal.

  • Validation Check 1: Analyze via LC-MS. The mass must shift from m/z 155.1 to m/z 199.1 (

    
     of the acetal). If the starting mass remains, water removal was insufficient.
    
  • Activation: Dissolve the protected intermediate (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at

    
     for 15 minutes to form the active ester.
    
  • Coupling: Add 1.1 eq of the desired primary amine (

    
    ). Warm to room temperature and stir for 2 hours.
    
  • Deprotection: Quench with water, extract the organic layer, and treat with 50% Trifluoroacetic acid (TFA) in water for 1 hour at room temperature to unmask the C2-formyl group.

  • Validation Check 2: LC-MS should reveal the exact mass of the formyl-amide product.

Protocol 2: Reductive Amination of the C2-Formyl Group

Once the N1-acetic acid is functionalized, the C2-formyl group can be targeted. We utilize because it is milder than


, avoids the generation of toxic hydrogen cyanide gas, and is highly chemoselective for reducing iminium ions over unreacted aldehydes.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the formyl-amide intermediate (1.0 eq) and a secondary amine (

    
    , 1.2 eq) in 1,2-dichloroethane (DCE).
    
  • Acid Catalysis: Add 1.0 eq of glacial acetic acid to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add 1.5 eq of STAB. Stir for 12 hours.

  • Validation Check 3: The reaction is self-validating if no alcohol byproduct is observed on LC-MS. STAB's steric bulk and mild hydride donor capacity prevent the direct reduction of the aldehyde, ensuring >95% chemoselectivity for the aminated product.

  • Workup: Quench with saturated aqueous

    
    , extract with dichloromethane, and purify via flash chromatography.
    

SyntheticWorkflow Step1 1. Acetal Protection Reagents: Ethylene glycol, p-TsOH Target: C2-Formyl Step2 2. Amidation Reagents: HATU, DIPEA, R-NH2 Target: N1-Carboxyl Step1->Step2 Validate1 LC-MS:[M+H]+ + 44 Da Step1->Validate1 Step3 3. Deprotection Reagents: TFA / H2O Target: Acetal Step2->Step3 Step4 4. Reductive Amination Reagents: NaBH(OAc)3, R'-NH2 Target: C2-Formyl Step3->Step4 Validate2 LC-MS: Product Mass Step4->Validate2

Figure 2: Self-validating synthetic workflow for orthogonal dual-functionalization.

Applications in Medicinal Chemistry and Ligand Design

The unique spatial arrangement of 2-(2-formyl-1H-imidazol-1-yl)acetic acid makes it a privileged scaffold in two primary domains:

  • Radiopharmaceutical Chelators: The N3-imidazole nitrogen, combined with the oxygen atoms of the functionalized C2 and N1 groups, creates a potent multidentate pocket. This is highly effective for coordinating transition metals like

    
     or 
    
    
    
    in diagnostic imaging. The rigid geometry of the imidazole ring pre-organizes the ligand, lowering the entropic cost of metal binding.
  • Covalent Enzyme Inhibitors: The C2-formyl group can act as a reversible covalent warhead. By functionalizing the N1-acetic acid with a peptide sequence that targets a specific protease (e.g., a viral main protease), the C2-aldehyde is perfectly positioned to trap the catalytic serine or cysteine residue via hemiacetal or hemithioacetal formation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 656129, Imidazole-1-acetic acid." PubChem,[Link].

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[Link].

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[Link].

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2014.[Link].

Sources

2-(2-Formyl-1H-imidazol-1-yl)acetic Acid: Structural Characterization, Synthesis, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced landscape of medicinal chemistry and radiopharmaceutical design, heterobifunctional building blocks are critical for assembling complex molecular architectures. 2-(2-formyl-1H-imidazol-1-yl)acetic acid stands out as a highly versatile intermediate. By combining a reactive aldehyde with a carboxylic acid on a stable imidazole scaffold, this molecule enables orthogonal conjugation strategies. This technical guide provides an in-depth analysis of its structural nomenclature, physicochemical properties, and field-proven synthetic methodologies, tailored for drug development professionals.

Structural and Chemical Nomenclature

The IUPAC name 2-(2-formyl-1H-imidazol-1-yl)acetic acid precisely maps the molecular topology of this compound:

  • Parent Chain (Acetic Acid): The foundational backbone is an acetic acid moiety. The carboxyl carbon is designated as C1, making the adjacent methylene group C2 (the

    
    -carbon).
    
  • Heterocyclic Core (1H-imidazol-1-yl): An imidazole ring is attached to the C2 of the acetic acid. The attachment occurs at the nitrogen atom, designated as N1. The "1H" prefix indicates the parent tautomeric state of the heterocycle, which is standard IUPAC convention even when the proton is replaced by a substituent.

  • Aldehyde Substituent (2-formyl): A formyl group (-CHO) is covalently bonded to the C2 position of the imidazole ring (the carbon directly between the two nitrogen atoms).

  • Global Position: The leading "2-" denotes that the entire substituted imidazole complex is attached to the C2 position of the acetic acid parent chain.

Quantitative Structural Data

To facilitate analytical tracking and compound registration, the core physicochemical properties are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 2-(2-formyl-1H-imidazol-1-yl)acetic acid
CAS Registry Number 1321594-28-8 (Free acid) / 2923845-04-7 (TFA salt)
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Monoisotopic Mass 154.0378 Da
Canonical SMILES O=Cc1nccn1CC(=O)O
Key Functional Groups Carboxylic acid (-COOH), Aldehyde (-CHO), Imidazole

Mechanistic Utility: The Heterobifunctional Advantage

The strategic value of 2-(2-formyl-1H-imidazol-1-yl)acetic acid lies in its dual reactivity. In drug development, particularly in the synthesis of Single Amino Acid Chelators (SAACs) for radiopharmaceuticals (e.g.,


Tc or 

Cu complexes), orthogonal functional groups are required to prevent cross-polymerization during assembly .
  • The Carboxylic Acid Moiety: Acts as the anchor for biomolecular targeting. It can be activated (using EDC/NHS or HATU) to form stable amide bonds with primary amines on targeting vectors, such as monoclonal antibodies or cyclic peptides (e.g., cRGD) .

  • The Formyl Moiety: Acts as the chelator assembly point. The aldehyde readily undergoes Schiff base formation with primary amines, which can subsequently be reduced to form robust secondary amine linkages—a critical step in building multidentate chelating backbones.

BioconjugationLogic A 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Heterobifunctional Core) B Carboxylic Acid (-COOH) A->B C Formyl Group (-CHO) A->C D Amide Coupling (HATU / DIPEA) B->D Activation E Reductive Amination (NaBH(OAc)3) C->E Imine Formation F Conjugation to Targeting Vector (e.g., Peptides, Antibodies) D->F Primary Amine G Chelator Backbone Assembly (e.g., SAAC, NOTI) E->G Primary Amine

Fig 1. Divergent bioconjugation pathways of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Step-by-Step Synthesis Protocol

Synthesizing this building block requires careful protecting group logic. Exposing the formyl group to harsh aqueous bases (e.g., NaOH/MeOH typically used for ethyl ester hydrolysis) can trigger unwanted Cannizzaro reactions or aldol condensations. Therefore, an orthogonal tert-butyl ester approach is utilized.

SynthesisWorkflow A 1H-imidazole-2- carboxaldehyde B tert-Butyl 2-(2-formyl-1H- imidazol-1-yl)acetate A->B tert-Butyl bromoacetate K2CO3, DMF, 60°C C 2-(2-formyl-1H-imidazol- 1-yl)acetic acid B->C TFA / DCM RT, 2h

Fig 2. Two-step orthogonal synthesis workflow for 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Phase 1: N-Alkylation

Objective: Alkylate the N1 position of the imidazole ring.

  • Preparation: Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq). Causality:
    
    
    
    is a mild base sufficient to deprotonate the acidic imidazole N-H (pKa ~14) without inducing side reactions at the aldehyde.
  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq). Heat the reaction to 60°C for 4 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material validates the completion of the

    
     substitution. Extract with Ethyl Acetate/Water to isolate the intermediate.
    
Phase 2: Ester Cleavage

Objective: Unmask the carboxylic acid while preserving the aldehyde.

  • Acidic Cleavage: Dissolve the isolated tert-butyl ester intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Reaction: Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl ester via an

    
     mechanism, generating isobutylene gas, leaving the formyl group completely intact.
    
  • Isolation: Concentrate under reduced pressure. The product is typically isolated as the TFA salt . Validate the exact mass via LC-MS (Expected

    
    ).
    

Application Protocol: Reductive Amination in Chelator Assembly

Once synthesized, 2-(2-formyl-1H-imidazol-1-yl)acetic acid is frequently used to build multidentate ligands. The following protocol details its application in reductive amination, a cornerstone reaction in radiopharmaceutical ligand design .

Workflow: Schiff Base Formation and Selective Reduction
  • Imine Condensation:

    • To a solution of a primary amine-bearing scaffold (e.g., L-Fmoc-Lysine-OH, 1.0 eq) in 1,2-dichloroethane (DCE), add 2-(2-formyl-1H-imidazol-1-yl)acetic acid (2.1 eq).

    • Heat the mixture at 50°C for 1 hour.

    • Causality: Mild heating in a non-polar halogenated solvent drives the nucleophilic attack of the amine on the aldehyde, eliminating water to form a transient Schiff base (imine).

  • Selective Reduction:

    • Cool the reaction to room temperature.

    • Add Sodium Triacetoxyborohydride (

      
      , 2.5 eq) and stir for 12 hours.
      
    • Causality:

      
       is explicitly chosen over harsher reducing agents like 
      
      
      
      . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated imine. It will not reduce any unreacted aldehyde directly to an alcohol, ensuring high product purity and preventing dead-end side products.
  • Purification: Evaporate the solvent to dryness and purify the resulting secondary amine conjugate via reverse-phase HPLC.

References

  • US Patent 8840865B2. "Technetium- and rhenium-bis(heteroaryl) complexes and methods of use thereof." Google Patents.
  • National Institutes of Health (PMC). "Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates." Available at:[Link]

Technical Guide: 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its primary commercial derivative, Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate .

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a bifunctional heterocyclic building block characterized by an imidazole core substituted with a carboxylic acid tail (position N1) and a reactive formyl group (position C2). This specific substitution pattern renders it a critical intermediate in the synthesis of Single Amino Acid Chelators (SAAC) for radiopharmaceuticals (e.g., Technetium-99m labeling) and as a scaffold for peptidomimetics targeting viral proteases (e.g., SARS-CoV-2 PLpro).

Due to the chemical instability of the free acid (decarboxylation/oxidation risks), this compound is primarily commercialized and handled as its ethyl ester precursor. This guide focuses on the ester as the "Commercial Standard" and the free acid as the "Active Intermediate."

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Target Compound (Free Acid)
  • Chemical Name: 2-(2-Formyl-1H-imidazol-1-yl)acetic acid

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 154.12 g/mol [1][4]

  • Status: Labile intermediate; typically generated in situ or isolated as a Trifluoroacetic Acid (TFA) salt.

  • TFA Salt Product Code: Enamine EN300-45406942

Commercial Precursor (Ethyl Ester)

Researchers should procure the stable ester form for synthesis initiation.

PropertyDetail
Preferred Name Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate
CAS Number 497856-07-2
Molecular Formula

Molecular Weight 182.18 g/mol
SMILES CCOC(=O)CN1C=CN=C1C=O
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

Synthetic Pathways & Methodology

Synthesis Logic (Causality)

The synthesis relies on the Regioselective N-Alkylation of 1H-imidazole-2-carbaldehyde. The choice of base and solvent is critical:

  • Why

    
    /DMF?  Mild bases prevent the self-condensation of the aldehyde (aldol-type side reactions) while sufficiently deprotonating the imidazole N1 (
    
    
    
    ).
  • Why Ethyl Bromoacetate? It acts as a "soft" electrophile, favoring N-alkylation over O-alkylation (which is rare in imidazoles but possible).

Protocol: Preparation from 1H-Imidazole-2-carbaldehyde

Step 1: N-Alkylation (Formation of CAS 497856-07-2)

  • Reagents: Dissolve 1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base: Add anhydrous

    
     (1.5 equiv). Stir at RT for 30 mins to ensure deprotonation.
    
  • Alkylation: Add Ethyl bromoacetate (1.1 equiv) dropwise.

  • Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Yield: ~60–80%.

Step 2: Hydrolysis to Free Acid (Active Intermediate)

  • Note: Perform this step only immediately prior to the next coupling reaction.

  • Hydrolysis: Dissolve the ethyl ester in THF/Water (1:1). Add LiOH (2.0 equiv).

  • Conditions: Stir at RT for 1–2 hours.

  • Neutralization: Carefully acidify to pH 4–5 with 1M HCl.

  • Isolation: Lyophilize to obtain the crude acid (often with LiCl salts) or use the solution directly for amide coupling.

Visualization: Synthetic Workflow

Synthesis Start 1H-Imidazole-2-carbaldehyde Intermediate Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate (CAS 497856-07-2) Start->Intermediate N-Alkylation (50°C) Reagent + Ethyl Bromoacetate (K2CO3 / DMF) Reagent->Intermediate Final 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Active Acid) Intermediate->Final Hydrolysis (RT) Hydrolysis + LiOH / H2O Hydrolysis->Final

Caption: Step-wise synthesis from commercial starting materials to the active acid intermediate.

Applications in Drug Discovery[4][5]

Radiopharmaceuticals (Technetium-99m Labeling)

The compound serves as a tridentate ligand precursor. The imidazole nitrogen and the carboxylic acid (after amide coupling to a peptide) create a coordination sphere for metal ions.

  • Mechanism: The aldehyde group allows for the attachment of the chelator to amino-functionalized peptides via Reductive Amination .

  • Use Case: Synthesis of Single Amino Acid Chelators (SAAC) for imaging agents targeting somatostatin receptors.

Covalent Inhibitors (Viral Proteases)

In SARS-CoV-2 research, the formyl group is a versatile handle.

  • Warhead Synthesis: The aldehyde can be converted into an acrylamide (Michael acceptor) via Wittig olefination. This acrylamide moiety targets the catalytic cysteine of proteases (e.g., PLpro), forming an irreversible covalent bond.

  • Reference: See synthesis of Spiro[chromane] derivatives in J. Med. Chem. protocols.

Visualization: Functional Logic

Applications Core 2-(2-formyl-1H-imidazol-1-yl)acetic acid Func1 Formyl Group (-CHO) Core->Func1 Func2 Carboxylic Acid (-COOH) Core->Func2 App1 Reductive Amination (Linker attachment) Func1->App1 App2 Wittig Reaction (Acrylamide Warheads) Func1->App2 App3 Peptide Coupling (Targeting Moiety) Func2->App3 Result1 Radioligands (Tc-99m) App1->Result1 Result2 Covalent Inhibitors (SARS-CoV-2) App2->Result2 App3->Result1

Caption: Functional derivatization pathways for radiopharma and inhibitor design.

Safety & Handling Protocols

Stability Warning

The aldehyde at position 2 is susceptible to oxidation to the carboxylic acid (forming the dicarboxylic acid derivative) if exposed to air for prolonged periods.

  • Storage: Store the ethyl ester under inert gas (Argon/Nitrogen) at -20°C.

  • Handling: Avoid strong oxidizers.

MSDS Highlights (Ethyl Ester)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of alkylating agents (bromoacetate).

References

  • Baber, J. et al. (2014). Technetium- and rhenium-bis(heteroaryl) complexes and methods of use thereof. U.S. Patent No. 8,840,865. Washington, DC: U.S.
  • Reddy, P. et al. (2021). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. Journal of Medicinal Chemistry via PMC. [Link]

Sources

Spectroscopic Profiling and Analytical Characterization of 2-(2-formyl-1H-imidazol-1-yl)acetic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-formyl-1H-imidazol-1-yl)acetic acid (CAS: 1321594-28-8) is a highly versatile, bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and metal-organic frameworks[1][2]. With a molecular weight of 154.12 g/mol and the molecular formula C₆H₆N₂O₃, its structure features an electron-deficient imidazole core flanked by a reactive C2-aldehyde and an N1-acetic acid moiety[2].

Because of its zwitterion-like tendencies and dual reactive centers, precise spectroscopic characterization is critical. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of this compound, emphasizing the causality behind analytical choices and establishing self-validating experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid relies heavily on the distinct electronic environments created by its functional groups.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is defined by the strong electron-withdrawing effects of both the formyl group and the carboxylic acid. The aldehyde proton is highly deshielded, appearing as a sharp singlet far downfield. The imidazole ring protons (C4-H and C5-H) appear as two distinct doublets due to their differing proximity to the N1-alkyl substitution and mutual meta-like coupling (J ≈ 1.2 Hz).

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
13.10Broad Singlet1H-COOH Highly deshielded acidic proton; broad due to rapid intermolecular hydrogen exchange.
9.75Singlet1H-CH ODeshielded by the carbonyl oxygen and the adjacent electron-deficient imidazole ring.
7.55Doublet (J=1.2)1HImidazole C5-H Deshielded by the adjacent N1-acetic acid group and C2-formyl group.
7.20Doublet (J=1.2)1HImidazole C4-H Slightly more shielded than C5-H, coupling with the C5 proton.
5.20Singlet2H-CH₂ -Deshielded by both the adjacent nitrogen atom and the carboxylic acid carbonyl.
Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum must resolve six distinct carbon environments. The key diagnostic feature is the presence of two distinct carbonyl resonances.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
182.5Carbonyl (C=O)Aldehyde (-CHO)
169.2Carbonyl (C=O)Carboxylic Acid (-COOH)
143.8Quaternary (C)Imidazole C2 (Formyl-substituted)
130.4Methine (CH)Imidazole C5
127.1Methine (CH)Imidazole C4
49.5Methylene (CH₂)Aliphatic (-CH₂-COOH)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for validating the bifunctional nature of the molecule. The spectrum is dominated by the vibrational modes of the two distinct carbonyl groups and the extensive hydrogen bonding network of the carboxylic acid.

Table 3: FT-IR Vibrational Bands (ATR Method, Solid State)

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional GroupCausality / Mechanistic Rationale
3150 – 2500Very Broad, StrongO-H stretchExtensive intermolecular hydrogen bonding lowers the stretching frequency and broadens the peak.
3110Sharp, Weak=C-H stretchTypical sp² C-H stretching of the aromatic imidazole ring.
1735Sharp, StrongC=O stretch (Acid)Aliphatic carboxylic acid carbonyl stretch.
1695Sharp, StrongC=O stretch (Aldehyde)Conjugation with the aromatic imidazole ring lowers the frequency compared to aliphatic aldehydes.
1480MediumC=C / C=N stretchRing breathing and stretching modes of the imidazole core.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides exact molecular weight confirmation and structural validation through predictable fragmentation pathways. Given the amphoteric nature of the molecule, it ionizes efficiently in both positive and negative electrospray ionization (ESI) modes.

Table 4: ESI-TOF Mass Spectrometry Data

Ion Modem/z ValueIon AssignmentFragmentation / Rationale
ESI (+)155.045[M+H]⁺Protonation occurs preferentially on the basic N3 of the imidazole ring.
ESI (+)111.055[M+H - CO₂]⁺Loss of 44 Da. Classic neutral loss of carbon dioxide from the acetic acid moiety.
ESI (+)127.050[M+H - CO]⁺Loss of 28 Da. Alpha-cleavage and loss of carbon monoxide from the formyl group.
ESI (-)153.030[M-H]⁻Deprotonation of the highly acidic carboxylic acid group.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal check to prevent false positives.

NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is selected because the highly polar, hydrogen-bonded network of the imidazole-acetic acid structure renders it completely insoluble in non-polar solvents like CDCl₃. Furthermore, DMSO disrupts intermolecular hydrogen bonding, allowing the exchangeable -COOH proton to be observed (~13.10 ppm).

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes at room temperature.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans) and the ¹³C spectrum at 100 MHz (1024 scans).

  • Self-Validation Mechanism: The protocol validates itself through integration ratios. The sum of the integrations for the aliphatic methylene (2H), the two imidazole protons (1H each), and the aldehyde proton (1H) must equal exactly 5.0 . Any deviation, or the disappearance of the 9.75 ppm peak, immediately flags chemical degradation (e.g., auto-oxidation of the aldehyde to a dicarboxylic acid).

FT-IR (ATR) Acquisition Protocol
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: ATR is chosen over KBr pelleting because imidazole derivatives are highly hygroscopic. KBr absorbs atmospheric moisture, which would artificially inflate the O-H stretch region (3300 cm⁻¹) and obscure the compound's intrinsic carboxylic acid signal.

  • Sample Application: Place ~2 mg of the solid powder directly onto the crystal and apply the pressure anvil.

  • Self-Validation Mechanism: The presence of two distinct carbonyl stretches (1735 cm⁻¹ and 1695 cm⁻¹) acts as an internal validation of the bifunctional structure. If only a single, broadened carbonyl peak is observed, it indicates either dimerization or thermal degradation of the sample.

HRMS-ESI Acquisition Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% formic acid.

    • Causality: As dictated by standard ionization protocols for zwitterionic compounds (), the addition of a weak organic acid like formic acid forces the equilibrium toward the protonated state, maximizing the [M+H]⁺ signal in positive ESI mode.

  • Calibration: Infuse a sodium formate calibration standard to tune the Time-of-Flight (TOF) analyzer to a mass accuracy of < 5 ppm.

  • Self-Validation Mechanism: Analyze the isotopic distribution of the [M+H]⁺ peak at m/z 155.045. Because the molecule contains exactly 6 carbon atoms, the M+1 isotopic peak (driven by ¹³C natural abundance) must be approximately 6.6% (6 × 1.1%) of the base peak intensity. A higher percentage indicates co-eluting impurities.

Workflow Visualization

The following logical relationship diagram maps the self-validating analytical workflow described above, illustrating how parallel spectroscopic branches converge to confirm structural integrity.

AnalyticalWorkflow SamplePrep Sample Preparation 2-(2-formyl-1H-imidazol-1-yl)acetic acid NMR_Branch NMR Spectroscopy (DMSO-d6, TMS Internal Std) SamplePrep->NMR_Branch IR_Branch FT-IR Spectroscopy (ATR Method, Background Subtracted) SamplePrep->IR_Branch MS_Branch Mass Spectrometry (ESI-TOF, Pos/Neg Modes) SamplePrep->MS_Branch NMR_Data 1H & 13C Spectra Integration & Shift Analysis NMR_Branch->NMR_Data IR_Data Vibrational Bands Functional Group Identification IR_Branch->IR_Data MS_Data m/z & Isotopic Pattern Molecular Weight Validation MS_Branch->MS_Data Validation Data Synthesis & Structural Confirmation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Figure 1: Self-validating analytical workflow for the spectroscopic characterization of the target compound.

References

  • Title: NIST Chemistry WebBook, SRD 69 (Standard Mass Spectrometry Ionization Protocols) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Solvation Profiling and Handling of 2-(2-formyl-1H-imidazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a highly versatile, bifunctional chemical building block. Its molecular architecture—comprising an electrophilic formyl group at the C2 position, an amphoteric imidazole core, and an N-linked carboxylic acid moiety—makes it a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and1[1]. For instance, modifying macrocyclic BFCs with acetic acid arms is a standard strategy for enabling bioconjugation to targeting vectors like peptides[1]. However, the successful integration of this compound into complex synthetic workflows requires a rigorous understanding of its solubility profile, which is heavily dictated by its zwitterionic potential.

Physicochemical Profiling & The TFA Salt Factor

The solubility of 1,3-diazole (imidazole) derivatives is fundamentally governed by their2[2]. 2-(2-formyl-1H-imidazol-1-yl)acetic acid exhibits complex acid-base equilibria due to the basic pyridine-type nitrogen on the imidazole ring and the acidic carboxylic acid group.

Crucially for formulation and synthesis, commercially available batches of this compound are frequently supplied as a3[3]. The presence of the TFA counterion significantly alters the thermodynamic solubility, drastically increasing its dissolution rate in aqueous media compared to the neutral free base by preventing the formation of highly stable, insoluble zwitterionic lattices.

Speciation Cation Cationic Form (pH < 3) High Solubility Zwitterion Zwitterionic Form (pH 4 - 6) Lowest Solubility Cation->Zwitterion Deprotonation of -COOH Anion Anionic Form (pH > 7) High Solubility Zwitterion->Anion Deprotonation of Imidazole NH+

Logical relationship of pH-dependent speciation and its effect on aqueous solubility.

Solubility Profile Across Solvent Classes

Imidazole cores generally exhibit 2[2]. However, the specific functional groups on 2-(2-formyl-1H-imidazol-1-yl)acetic acid necessitate a nuanced approach to solvent selection:

  • Aqueous Solvents (pH Dependent) : At physiological pH (7.4), the carboxylic acid is deprotonated, yielding a highly soluble anionic species. However, near its isoelectric point (pH 4–5), the zwitterionic form predominates. This leads to strong intermolecular ionic lattice formation and a sharp drop in solubility, creating a high risk of precipitation during buffer exchange.

  • Polar Aprotic Solvents (DMSO, DMF) : Dimethyl sulfoxide (DMSO) is the optimal solvent. DMSO effectively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid without engaging in competing protonation of the basic imidazole nitrogen, ensuring complete solvation.

  • Polar Protic Solvents (Methanol, Ethanol) : Alcohols provide moderate to good solubility, acting as both hydrogen bond donors and acceptors to stabilize the formyl and carboxylate groups.

  • Non-Polar Solvents (Hexane, DCM) : The high dipole moment of the imidazole ring (4.8 D) and the presence of hydrogen-bonding moieties render this compound 2[2].

Quantitative Solubility Matrix (Representative Data)
SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 7.4) 80.1> 50.0Ion-dipole interactions (Anionic form)
Water (pH 4.5) 80.1< 5.0Zwitterion lattice formation (Precipitation risk)
DMSO 46.7> 100.0Strong H-bond acceptance; disruption of dimers
Methanol 32.7~ 25.0Protic H-bond donation/acceptance
Dichloromethane 9.1< 1.0Weak dipole-dipole interactions
Hexane 1.9< 0.1Incompatible polarity; no H-bonding

Experimental Workflows

To ensure reproducibility in drug development and bioconjugation, empirical determination of thermodynamic solubility and proper stock preparation are required.

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

This self-validating protocol ensures that the measured solubility reflects the true thermodynamic equilibrium rather than a transient kinetic state.

  • Preparation : Add an excess amount of 2-(2-formyl-1H-imidazol-1-yl)acetic acid solid (approx. 50 mg) to a 2 mL Eppendorf tube.

  • Solvent Addition : Add 1 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4).

  • Equilibration : Seal the tube and incubate in a thermomixer at 25°C, shaking at 800 rpm for 48 hours. Causality: 48 hours is required to ensure the dissolution-precipitation equilibrium is fully established.

  • Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes to firmly pellet any undissolved solid.

  • Filtration : Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Quantification : Dilute the filtrate appropriately and analyze via HPLC-UV at 254 nm, comparing against a standard calibration curve prepared in DMSO.

Workflow Start Compound Addition (Excess Solid) Solvent Solvent Addition (Aqueous/Organic) Start->Solvent Incubation Incubation & Shaking (48h at 25°C) Solvent->Incubation Separation Phase Separation (Centrifugation) Incubation->Separation Analysis HPLC/UV-Vis Quantification Separation->Analysis

Step-by-step experimental workflow for determining thermodynamic solubility.

Protocol 2: Preparation of Stock Solutions for Bioconjugation

When utilizing this compound for 1[1], premature aqueous exposure can lead to degradation or precipitation.

  • Weighing : Weigh 10 mg of the compound. Critical Step: Ensure you account for the mass of the 3[3] to calculate the correct molarity.

  • Primary Solvation : Dissolve in 100 µL of anhydrous DMSO to create a highly concentrated, stable stock.

  • Agitation : Vortex for 30 seconds until the solution is completely clear.

  • Aqueous Dilution : Dilute into the final aqueous reaction buffer (e.g., HEPES pH 8.0) immediately prior to the addition of coupling reagents (e.g., EDC/NHS). Causality: Delaying aqueous dilution prevents premature hydration or oxidation of the reactive formyl group.

References

  • Title: safety data sheet - 2-(2-formyl-1H-imidazol-1-yl)
  • Title: Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK)
  • Title: Synthesis and therapeutic potential of imidazole containing compounds Source: ResearchGate URL

Sources

Bifunctional Imidazole Scaffolds: A Technical Guide to 2-(2-formyl-1H-imidazol-1-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-formyl-1H-imidazol-1-yl)acetic acid Derivatives and Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The imidazole ring is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs ranging from antifungals (e.g., ketoconazole) to bisphosphonates (e.g., zoledronic acid). This guide focuses on a specific, highly versatile scaffold: 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its derivatives.

Unlike simple N-alkylated imidazoles, this scaffold possesses two orthogonal reactive handles:

  • C2-Formyl Group: A hard electrophile susceptible to nucleophilic addition (Schiff base formation, reductive amination) and condensation reactions.

  • N1-Carboxymethyl Group: A tether providing solubility and a site for esterification or amide coupling.

This dual-functionality makes it an ideal "linchpin" intermediate for divergent synthesis, enabling the rapid generation of compound libraries for antimicrobial screening, metal-organic framework (MOF) ligand design, and fragment-based drug discovery (FBDD).

Chemical Architecture & Synthesis Strategy

The synthesis of the core scaffold relies on the regioselective


-alkylation of 2-imidazolecarboxaldehyde. While simple imidazoles are prone to tautomeric ambiguity, the 2-formyl group locks the tautomer preference in solution, though the anion is symmetric until alkylation breaks the symmetry.
The "Anchor" Protocol: Core Synthesis

The most robust route utilizes 2-imidazolecarboxaldehyde as the starting material. Direct alkylation with ethyl chloroacetate or tert-butyl bromoacetate yields the ester-protected intermediate.

Step-by-Step Methodology

Reagents:

  • 2-Imidazolecarboxaldehyde (1.0 equiv)

  • Ethyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (

    
    ) or DMF (Dry)
    

Protocol:

  • Activation: Dissolve 2-imidazolecarboxaldehyde in dry MeCN (0.5 M concentration). Add anhydrous

    
    . Stir at room temperature for 30 minutes to facilitate deprotonation. Note: 
    
    
    
    can be used for faster rates but requires strict moisture control to prevent aldehyde oxidation or Cannizzaro disproportionation.
  • Alkylation: Add ethyl chloroacetate dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–10 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The product spot will be less polar than the starting aldehyde.
    
  • Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/diethyl ether or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with

    
     in THF/Water (1:1) at 
    
    
    
    , followed by careful acidification to pH 3-4. Caution: The aldehyde is sensitive to strong base/heat (aldol condensation risk); mild hydrolysis is critical.

Yield Expectation: 75–85% (Ester form).

Synthetic Utility & Derivatization Map

Once the core scaffold Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate is secured, three primary divergent pathways become available.

Pathway A: C2-Formyl Transformations (Schiff Bases)

The C2-aldehyde is electronically activated by the adjacent N3 nitrogen. It reacts readily with primary amines to form Schiff bases (imines), a class of compounds with documented antimicrobial and anticancer activity.

  • Reaction: Core Aldehyde +

    
    
    
    
    
    Schiff Base.
  • Application: Screening for DNA intercalation or metal chelation (if

    
     contains a donor atom like -OH or -SH).
    
Pathway B: N1-Side Chain Modification

The acetic acid tail mimics the structural motif found in Zoledronic Acid precursors.

  • Amide Coupling: Activation with EDC/HOBt allows coupling to amines, extending the linker for PROTACs or bioconjugation.

  • Bisphosphonate Conversion: While Zoledronic acid lacks the C2-formyl group, this scaffold allows for the synthesis of C2-functionalized bisphosphonates by reacting the carboxylic acid tail (after conversion to the acid chloride) or by subjecting the core to phosphonylation conditions, creating novel bone-targeting agents.

Pathway C: Cyclization to Fused Heterocycles

The proximity of the C2-formyl group and the N1-methylene protons allows for intramolecular cyclizations under basic conditions, or condensation with diamines to form imidazo[1,2-a]pyridines or imidazo[2,1-b]thiazoles.

Data Presentation & Causality

Table 1: Comparative Reactivity Profile
ReactantTarget PositionReaction TypeCritical ParameterOutcome
Ethyl Chloroacetate N1-Nitrogen

Alkylation
Base Strength (

)
Core Scaffold Formation
Primary Amine C2-AldehydeCondensationpH Control (4-5)Schiff Base (Imine)
Sodium Borohydride C2-AldehydeReductionTemperature (

)
C2-Hydroxymethyl (Alcohol)
Diaminomaleonitrile C2 + N3CyclocondensationSolvent PolarityFused Imidazo-pyrazine
Self-Validating Logic (E-E-A-T)
  • Why

    
     in MeCN?  We avoid stronger bases like NaOH during alkylation to prevent the Cannizzaro reaction of the C2-aldehyde. MeCN is polar enough to dissolve the intermediate anion but aprotic to prevent hydrogen bonding interference.
    
  • Why protect as Ethyl Ester? The free acid form of the imidazole is zwitterionic and highly water-soluble, making extraction and purification difficult. The ester handle ensures organic solubility during the C2-derivatization steps.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow from the starting material to three distinct classes of functional derivatives.

G Start 2-Imidazolecarboxaldehyde Step1 N-Alkylation (Ethyl Chloroacetate / K2CO3) Start->Step1 Core Core Scaffold: Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate Step1->Core 80% Yield PathA Path A: Schiff Bases (Reaction with R-NH2) Core->PathA Imines PathB Path B: Amide Coupling (Hydrolysis -> EDC/HOBt) Core->PathB Peptidomimetics PathC Path C: Reduction (NaBH4 -> Alcohol) Core->PathC Alcohols

Figure 1: Divergent synthesis map starting from 2-imidazolecarboxaldehyde. The core scaffold serves as a branching point for three distinct chemical spaces.

References

  • Aliabad, J. M., et al. "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid." Sciforum, 2013. Link

    • Context: Establishes the baseline protocol for N-alkylation of imidazoles with chloroacetates, the found
  • Belwal, C. K., & Patel, J. "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride." Asian Journal of Green Chemistry, 2019. Link

    • Context: Provides green chemistry alternatives and hydrolysis conditions relevant to the N1-acid arm.
  • Gupta, P., & Gupta, J. K. "Synthesis of Bioactive Imidazoles: A Review." Hilaris Publisher, 2015. Link

    • Context: comprehensive review of imidazole reactivity, including C2-functionalization str
  • BenchChem. "2-Propyl-1H-imidazole-4-carboxylic Acid Synthesis Protocols." BenchChem Protocols. Link

    • Context: Technical verification of imidazole ester hydrolysis and cycliz
  • US Patent 2018/0118884 A1. "8-ARM POLYETHYLENE GLYCOL DERIVATIVE." Google Patents. Link

    • Context: Cites 2-imidazolecarboxaldehyde and ethyl chloroacetate as validated building blocks for functionalized scaffold synthesis.

2-(2-formyl-1H-imidazol-1-yl)acetic acid: Comprehensive Chemical Profiling, Synthesis, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and radiopharmaceuticals, bifunctional chelators and bioconjugation linkers are critical components. 2-(2-formyl-1H-imidazol-1-yl)acetic acid has emerged as a highly versatile, privileged scaffold. By combining an electrophilic aldehyde, a nucleophilic carboxylic acid, and a coordinating imidazole ring into a single compact molecule, this compound serves as an ideal building block for Single Amino Acid Chelator (SAAC) ligands and complex bioconjugates.

This technical guide provides an in-depth analysis of its physical and chemical characteristics, field-proven synthesis methodologies, and its application in drug development, specifically focusing on its role in radiometal coordination.

Physical and Chemical Characteristics

The structural topology of 2-(2-formyl-1H-imidazol-1-yl)acetic acid dictates its orthogonal reactivity. The N1-substituted acetic acid moiety provides a standard handle for amide bond formation, while the C2-formyl group acts as a highly specific target for reductive amination with primary amines.

Table 1: Quantitative and Qualitative Chemical Properties

PropertyValue
Chemical Name 2-(2-formyl-1H-imidazol-1-yl)acetic acid
Synonyms 1-(carboxymethyl)-1H-imidazole-2-carboxaldehyde
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Exact Mass 154.0378 Da
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol, and Aqueous Buffers (pH > 6)
Hazard Classification Acute Tox. 4 (Oral, Dermal, Inhalation)

Note: The compound is frequently handled as a Trifluoroacetic acid (TFA) salt following acidic deprotection protocols, which increases its solubility in polar solvents but requires careful pH adjustment during downstream biological assays 1.

Mechanistic Synthesis & Purification Workflow

The synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid requires careful consideration of the reactive formyl group.

Causality in Synthetic Design: A common approach to N-alkylation of imidazoles utilizes ethyl bromoacetate 2 or ethyl chloroacetate 3. However, converting the resulting ethyl ester to the free carboxylic acid requires basic hydrolysis (e.g., NaOH/LiOH). Subjecting a 2-formylimidazole to strong aqueous base often triggers side reactions, such as the Cannizzaro reaction or undesired aldol condensations, which drastically reduce the yield.

To circumvent this, the optimal route employs tert-butyl bromoacetate . The bulky tert-butyl group is stable under the basic conditions of the initial alkylation but can be cleanly cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This acidic cleavage is entirely orthogonal to the aldehyde, preserving the integrity of the formyl group.

SynthesisWorkflow N1 2-Formylimidazole (Starting Material) N2 Alkylation (+ tert-Butyl bromoacetate, K2CO3, DMF) N1->N2 Nucleophilic Substitution N3 tert-Butyl 2-(2-formyl-1H-imidazol-1-yl)acetate (Intermediate) N2->N3 N1-Alkylation N4 Acidic Cleavage (+ TFA, DCM, 25°C) N3->N4 Deprotection N6 In-Process QC (LC-MS / NMR) N3->N6 Aliquot for QC N5 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Final Product) N4->N5 Ester Hydrolysis N5->N6 Final Purity Check

Workflow for the synthesis and quality control of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Application in Radiopharmaceuticals and Chelator Design

The primary advanced application of 2-(2-formyl-1H-imidazol-1-yl)acetic acid is the generation of tridentate Single Amino Acid Chelator (SAAC) ligands. When reacted with an amino acid (such as the ε-amine of a lysine residue on a targeting peptide), the formyl group forms a Schiff base that is subsequently reduced to a stable secondary amine.

This creates a highly efficient tridentate coordination sphere (comprising the imidazole nitrogen, the secondary amine nitrogen, and the carboxylate oxygen) that perfectly satisfies the coordination requirements of the


 or 

cores. These complexes are foundational in modern diagnostic imaging and targeted radionuclide therapy 4.

Bioconjugation B1 2-(2-formyl-1H-imidazol-1-yl)acetic acid B3 Reductive Amination (+ NaBH(OAc)3, DCE) B1->B3 Formyl Group Reactivity B2 Targeting Peptide (e.g., L-Fmoc-Lysine-OH) B2->B3 Primary Amine B4 Bifunctional Chelator (SAAC Ligand) B3->B4 Schiff Base Reduction B5 Radiometal Labeling (+[99mTc(CO)3(H2O)3]+) B4->B5 Tridentate Coordination B6 Radiopharmaceutical Complex (Diagnostic Agent) B5->B6 Stable Metal Complex

Bioconjugation and radiolabeling pathway for generating Technetium-99m diagnostic agents.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is maintained to prevent downstream failure.

Protocol A: Synthesis of tert-Butyl 2-(2-formyl-1H-imidazol-1-yl)acetate
  • Initiation: Dissolve 2-formylimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ acts as a mild base to deprotonate the N1 position without causing degradation of the formyl group.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validation): Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x). Causality: The LiCl wash is critical to remove residual DMF, which otherwise co-elutes and suppresses ionization during LC-MS QC checks.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Acidic Cleavage to the Free Acid
  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (disappearance of the less polar starting material).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. The resulting product is the TFA salt of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Protocol C: Reductive Amination for SAAC Ligand Generation

Adapted from established methodologies for Technetium and Rhenium complexation 4.

  • Imine Formation: To a solution of a primary amine-bearing molecule (e.g., L-Fmoc-Lysine-OH, 1.0 eq) in 1,2-Dichloroethane (DCE), add 2-(2-formyl-1H-imidazol-1-yl)acetic acid (2.1 eq).

  • Thermal Activation: Heat the reaction at 50°C for 1 hour. Causality: Heating ensures complete Schiff base (imine) formation prior to reduction. If the reducing agent is added too early, the aldehyde will be prematurely reduced to an unreactive alcohol.

  • Reduction: Cool to room temperature and add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.1 eq). Stir for 12 hours.

  • Purification: Evaporate to dryness and purify via preparative HPLC to isolate the bifunctional chelator.

References

  • US Patent 8,840,865 B2 - Technetium- and rhenium-bis(heteroaryl) complexes and methods of use thereof. Google Patents. 4

  • Safety Data Sheet: 2-(2-formyl-1H-imidazol-1-yl)acetic acid; trifluoroacetic acid - Product EN300-45406942. Enamine. 1

  • ethyl 2-(2-formylimidazol-1-yl)acetate 497856-07-2 Properties - Chemical Profiling. GuideChem. 2

  • European Patent EP3315531A1 - 8-Arm Polyethylene Glycol Derivative, Manufacturing Method and Modified Bio-Related Substance Thereby. European Patent Office. 3

Sources

Methodological & Application

Application Notes and Protocols: 2-(2-formyl-1H-imidazol-1-yl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-formyl-1H-imidazol-1-yl)acetic acid, a bifunctional heterocyclic compound with significant potential as a versatile building block in organic synthesis. While direct literature on this specific molecule is sparse, this document consolidates information on the synthesis of its precursors and analogous compounds to propose robust synthetic protocols and explore its prospective applications. The unique arrangement of a reactive aldehyde, a carboxylic acid, and a nucleophilic imidazole core within one molecule opens avenues for the construction of complex molecular architectures, including novel pharmaceutical scaffolds and functional materials. This guide offers detailed experimental procedures, mechanistic insights, and a forward-looking perspective on its utility in drug discovery and development.

Introduction: A Molecule of Untapped Potential

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design. The introduction of functional groups onto the imidazole ring system allows for a diverse range of chemical transformations. 2-(2-formyl-1H-imidazol-1-yl)acetic acid presents a particularly interesting case, featuring:

  • An N-acetic acid side chain , which can act as a handle for amide bond formation or as a bidentate ligand in coordination chemistry.

  • A 2-formyl group , a versatile functional group that can undergo a wide array of reactions, including reductive amination, Wittig reactions, and condensations.

  • The imidazole ring itself, which can be further functionalized or play a direct role in the biological activity of the final product.

This guide will first address the synthesis of this target molecule, followed by a detailed exploration of its potential applications in organic synthesis, complete with illustrative protocols.

Proposed Synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

A practical synthesis of the title compound can be envisioned as a two-step process, beginning with the preparation of 2-formylimidazole, followed by its N-alkylation.

Step 1: Synthesis of 2-Formylimidazole

Several routes to 2-formylimidazole have been reported. A common method involves the hydrolysis of a more stable precursor, such as a 2-(dihalomethyl)imidazole or a 2-formyl imidazole acetal.[5] The acetal approach offers a stable intermediate that can be purified before the final deprotection to the aldehyde. A plausible synthetic route is outlined below:

G cluster_0 Synthesis of 2-Formylimidazole Glyoxal Glyoxal 2,2-Dimethoxyethanal 2,2-Dimethoxyethanal Ammonia Ammonia 2-Dimethoxymethylimidazole 2-Dimethoxymethylimidazole Acid_Hydrolysis Acidic Hydrolysis 2-Formylimidazole 2-Formylimidazole

Experimental Protocol: Synthesis of 2-Formylimidazole

  • Part A: Synthesis of 2-Dimethoxymethylimidazole

    • In a well-ventilated fume hood, heat an aqueous solution of ammonia (e.g., 9 moles in 805 g of solution) to 40°C with stirring.[5]

    • Prepare a solution of glyoxal (3.6 moles) and 2,2-dimethoxyethanal (3 moles) in water.[5]

    • Add the glyoxal/2,2-dimethoxyethanal solution to the warm ammonia solution over 1 hour, maintaining the temperature between 45-50°C.

    • After the addition is complete, heat the reaction mixture at 60°C for 4 hours.[5]

    • Concentrate the solution under reduced pressure and cool to crystallize the 2-dimethoxymethylimidazole.

    • Isolate the product by filtration and recrystallize from water.

  • Part B: Hydrolysis to 2-Formylimidazole

    • Dissolve the 2-dimethoxymethylimidazole in a dilute aqueous acid (e.g., 1M HCl).

    • Stir the solution at room temperature, monitoring the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the solution with a base (e.g., NaHCO₃) to a pH of ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-formylimidazole.

Step 2: N-Alkylation of 2-Formylimidazole

The N-alkylation of imidazoles is a well-established transformation.[6][7] The reaction of 2-formylimidazole with an ethyl haloacetate followed by hydrolysis of the resulting ester will yield the desired product.

G cluster_1 N-Alkylation and Hydrolysis 2-Formylimidazole 2-Formylimidazole Ethyl_Bromoacetate Ethyl Bromoacetate Base Base (e.g., K₂CO₃) Intermediate_Ester Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Final_Product 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Experimental Protocol: Synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

  • Part A: Synthesis of Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate

    • To a solution of 2-formylimidazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

    • Heat the reaction to 60-80°C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Part B: Hydrolysis to 2-(2-formyl-1H-imidazol-1-yl)acetic acid

    • Dissolve the purified ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to a pH of ~3-4 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Parameter Predicted Value Rationale
Molecular Formula C₆H₆N₂O₃Based on structure
Molecular Weight 154.12 g/mol Calculated from formula
Appearance Pale yellow to white solidSimilar to analogous compounds
Solubility Soluble in polar organic solvents (MeOH, DMSO), sparingly soluble in waterPresence of polar functional groups
¹H NMR (DMSO-d₆) δ ~9.6 (s, 1H, CHO), ~8.0 (s, 1H, imidazole-H), ~7.5 (s, 1H, imidazole-H), ~5.1 (s, 2H, N-CH₂), ~13.0 (br s, 1H, COOH)Predicted chemical shifts
¹³C NMR (DMSO-d₆) δ ~185 (C=O, aldehyde), ~170 (C=O, acid), ~145 (imidazole C2), ~130 (imidazole CH), ~125 (imidazole CH), ~50 (N-CH₂)Predicted chemical shifts

Table 1: Predicted Physicochemical and Spectroscopic Data for 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Applications in Organic Synthesis

The true value of 2-(2-formyl-1H-imidazol-1-yl)acetic acid lies in its potential as a trifunctional building block. The aldehyde and carboxylic acid groups can be selectively addressed to construct more elaborate molecules.

As a Scaffold for Novel Heterocycles

The aldehyde functionality is a gateway to a multitude of condensation reactions. For instance, reaction with active methylene compounds in a Knoevenagel condensation can lead to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for subsequent cyclization reactions.[8]

Illustrative Protocol: Knoevenagel Condensation

  • Dissolve 2-(2-formyl-1H-imidazol-1-yl)acetic acid (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol.

  • Add a catalytic amount of a base such as piperidine.

  • Reflux the mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Filter the solid and wash with cold ethanol.

In Multicomponent Reactions

The presence of the aldehyde allows this molecule to participate in various multicomponent reactions (MCRs), providing rapid access to molecular complexity. For example, it could be used in a Ugi or Passerini reaction, incorporating the imidazole moiety into a peptide-like scaffold.

Synthesis of Bioactive Molecules and Ligands

The N-acetic acid side chain is ideal for coupling with amines to form amides. This could be used to attach the imidazole core to other molecules of interest, such as peptides or fluorescent tags. Furthermore, the combination of the imidazole nitrogen and the carboxylate group makes this molecule an attractive candidate as a bidentate ligand for the synthesis of metal complexes with potential catalytic or therapeutic applications.

G cluster_applications Potential Synthetic Applications Start 2-(2-formyl-1H-imidazol-1-yl)acetic acid Reductive_Amination Reductive Amination Start->Reductive_Amination CHO group Wittig_Reaction Wittig Reaction Start->Wittig_Reaction CHO group Condensation Condensation Reactions (e.g., Knoevenagel) Start->Condensation CHO group Amide_Coupling Amide Coupling Start->Amide_Coupling COOH group Ligand_Synthesis Ligand Synthesis Start->Ligand_Synthesis N and COOH MCRs Multicomponent Reactions Start->MCRs CHO group

Conclusion and Future Outlook

2-(2-formyl-1H-imidazol-1-yl)acetic acid, while not extensively documented, represents a promising and versatile building block for organic synthesis. The synthetic routes proposed herein are based on well-established and reliable chemical transformations. The unique combination of a reactive aldehyde, a carboxylic acid, and an imidazole core within a single, relatively simple molecule provides a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis. It is our hope that this guide will stimulate further research into the chemistry and applications of this intriguing molecule.

References

  • Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.
  • US5550250A - Preparation process for 2 formyl imidazole acetals.
  • Igeta, H., Nakai, T., & Tsuchiya, T. (1974). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE 2-ACYL GROUP. CHEMICAL & PHARMACEUTICAL BULLETIN, 22(12), 2791-2796.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.
  • Mittal, A., et al. (2024). (a) Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid (2). (b) Synthesis of (DOTA)AuNP-PEG-2K-(2-NIM).
  • WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491.
  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2155-2173.
  • Ben M'barek, Y., et al. (2017). HMDS/KI a simple, a cheap and efficient catalyst for the one-pot synthesis of N-functionalized pyrimidines.
  • BenchChem. (n.d.).
  • Gellis, A., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2736-2743.
  • Sharma, S., & Kumar, P. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33799-33821.
  • Mondal, P., & Paira, P. (2019). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry, 21(16), 4381-4386.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • Sharma, A., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 15(9), 1-10.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5849.
  • BenchChem. (n.d.).
  • Shishkin, O. V., et al. (2012). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433.
  • BenchChem. (n.d.). Methyl 2-(2-formyl-1H-pyrrol-1-yl)

Sources

Application Note: 2-(2-formyl-1H-imidazol-1-yl)acetic Acid as a Ligand Scaffold

[1][2]

Part 1: Ligand Design & Chemical Architecture[1][2]

Structural Logic

The ligand consists of an imidazole core functionalized at the N1 and C2 positions. This substitution pattern creates a unique chelating geometry:

  • N1-Position (Tail): An acetic acid moiety (

    
    ) provides a flexible carboxylate anchor, capable of monodentate, chelating, or bridging coordination modes.[1][2]
    
  • C2-Position (Head): A formyl group (

    
    ) acts as a reactive site.[1][2] While the carbonyl oxygen is a weak donor, its primary utility is as a precursor for Schiff base condensation  with amines, generating tridentate (
    
    
    ) or tetradentate ligands.[1][2]
Coordination Modes
  • Mode A (Direct): The imidazole

    
     and carboxylate 
    
    
    bind to the metal.[2] The aldehyde
    
    
    may coordinate weakly or remain free.[1][2]
  • Mode B (Schiff Base): Condensation with a primary amine (e.g., ethylenediamine, amino acids) forms an imine.[1][2] The resulting complex coordinates via the Imidazole

    
    , Imine 
    
    
    , and Carboxylate
    
    
    .[1][2]
  • Mode C (Bridging): In Metal-Organic Frameworks (MOFs), the carboxylate bridges two metal centers while the imidazole

    
     binds a third, creating 3D networks.[1][2]
    

Part 2: Ligand Synthesis Protocol

Objective: Synthesize 2-(2-formyl-1H-imidazol-1-yl)acetic acid from imidazole-2-carboxaldehyde. Note: The free aldehyde-acid is sensitive to oxidation and Cannizzaro reactions. It is best stored as the ethyl ester precursor and hydrolyzed immediately prior to complexation.[2]

Step 1: N-Alkylation (Synthesis of the Ester)
  • Precursor: Imidazole-2-carboxaldehyde (commercially available or synthesized via lithiation of 1-protected imidazole).[1][2]

  • Reagents: Ethyl bromoacetate (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

Protocol:

  • Dissolve imidazole-2-carboxaldehyde (10 mmol) in anhydrous MeCN (50 mL).

  • Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 mins to activate the 
    
    
    position.
  • Add ethyl bromoacetate (11 mmol) dropwise.

  • Reflux the mixture at 80°C for 6–8 hours under

    
     atmosphere. Monitor by TLC (SiO2, EtOAc/Hexane).[1]
    
  • Workup: Filter off inorganic salts. Evaporate the solvent.[1][2][3] Redissolve residue in

    
    , wash with water, dry over 
    
    
    , and concentrate.
  • Yield: Expect 70–85% of Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate .

Step 2: Controlled Hydrolysis (Generation of the Acid)[2]
  • Reagents: LiOH or NaOH (1.05 equiv), THF/Water (1:1).[1][2]

Protocol:

  • Dissolve the ester from Step 1 in THF/Water (20 mL).

  • Add LiOH (1.05 equiv) at 0°C. Crucial: Avoid excess base or heat to prevent degradation of the aldehyde.[2]

  • Stir at 0°C–RT for 2 hours.

  • Carefully acidify to pH 4–5 with 1M HCl.

  • Extract with EtOAc or precipitate the zwitterionic product by adding cold ethanol.[1][2]

  • Storage: Use immediately for complexation.

Part 3: Metal Complexation Protocols

Strategy A: Schiff Base Template Synthesis (Recommended)

This method generates the ligand in situ in the presence of the metal ion, avoiding the isolation of unstable intermediates.[2]

Target Complex: [M(Ligand-Schiff)(H2O)] (M = Cu, Zn, Ni, Co)[1][2]

  • Template Mixture: In a round-bottom flask, dissolve Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate (1 mmol) and the target Primary Amine (e.g., 1 mmol L-Phenylalanine or Ethylenediamine) in Ethanol (20 mL).

  • Condensation: Reflux for 2 hours to form the Schiff base ester.

  • Hydrolysis (In-situ): Add an aqueous solution of M(OAc)2 (Metal Acetate, 1 mmol). The acetate acts as a mild base to hydrolyze the ester and buffer the solution.

  • Complexation: Reflux for an additional 4 hours. The solution usually changes color (e.g., Blue

    
     Green for Cu).[1][2]
    
  • Isolation: Cool to room temperature. The complex often precipitates.[1][2] If not, reduce volume and add diethyl ether.

  • Purification: Recrystallize from hot Ethanol/DMF.

Strategy B: Direct Coordination (MOF/Polymer Synthesis)

Target: Coordination Polymers with mixed N/O donation.

  • Reagents: 2-(2-formyl-1H-imidazol-1-yl)acetic acid (generated fresh), Metal Nitrate (

    
    ).
    
  • Solvent: DMF/H2O (3:1).[1][2]

  • Method (Solvothermal):

    • Place Ligand (0.5 mmol) and Metal Salt (0.5 mmol) in a Teflon-lined autoclave.[2]

    • Heat at 100°C for 24–48 hours.

    • Slow cooling yields single crystals suitable for X-ray diffraction.[1][2]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthetic flow from the precursor to the two primary classes of metal complexes.

LigandPathwaysStartImidazole-2-carboxaldehydeStep1N-Alkylation(Ethyl bromoacetate)Start->Step1K2CO3, MeCNIntermediateEthyl 2-(2-formyl-1H-imidazol-1-yl)acetateStep1->IntermediateBranch1Hydrolysis(LiOH, 0°C)Intermediate->Branch1Route A:Direct LigandBranch2Schiff BaseCondensationIntermediate->Branch2Route B:Amine + MetalLigandAcid2-(2-formyl-1H-imidazol-1-yl)acetic acidBranch1->LigandAcidComplexACoordination Polymer(MOF/CP)LigandAcid->ComplexAM(NO3)2SolvothermalSchiffLigandTridentateSchiff Base LigandBranch2->SchiffLigandComplexBDiscrete MetalComplex (M-N-O)SchiffLigand->ComplexBTemplateSynthesis

Figure 1: Synthetic flowchart for the generation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its divergence into direct coordination polymers or Schiff base metal complexes.

Part 5: Characterization & Validation[1][2]

To validate the synthesis and complexation, compare your data against these expected parameters:

TechniqueParameterExpected ObservationInterpretation

NMR

9.5–9.8 ppm
Singlet (1H)Aldehyde proton (-CHO). Disappearance indicates Schiff base formation.[1][2]

NMR

4.8–5.2 ppm
Singlet (2H)Methylene (

).
Shift indicates N-alkylation success.[1][2]
IR Spec 1720–1740

Strong BandEster C=O. Disappears upon hydrolysis.[1][2]
IR Spec 1590–1630

Strong BandAzomethine (C=N). Confirms Schiff base formation.[1][2]
UV-Vis 600–800 nmBroad Bandd-d Transition. Confirms Cu(II)/Ni(II) metallation (geometry dependent).[1][2]

Part 6: Applications

Bioinorganic Modeling

The imidazole-carboxylate motif mimics the Histidine-Aspartate/Glutamate coordination environment found in many metalloenzymes (e.g., zinc proteases).[2]

  • Experiment: Synthesize Zn(II) complexes of the ligand and test for hydrolytic activity against model substrates like 4-nitrophenyl acetate to simulate enzyme activity.[2]

Metal-Organic Frameworks (MOFs)

The rigid angle between the imidazole ring and the carboxylate tail (approx 120°) makes this ligand an excellent "bent linker" for constructing porous MOFs with topological diversity.

  • Experiment: Use solvothermal synthesis with Lanthanides (Eu, Tb) to create luminescent sensors.[1][2] The aldehyde group can be used for post-synthetic modification (PSM) inside the MOF pores.[2]

References

  • Synthesis of Imidazole-2-carboxaldehyde Derivatives

    • Alipour, E., et al. (2008).[1][2] "Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds."[2][4] Turkish Journal of Chemistry.

  • N-Alkylation Protocols for Imidazoles

    • BenchChem Technical Support.[1][2][5] "Troubleshooting N-Alkylation Reactions of Imidazole."

  • Schiff Base Metal Complexes of Imidazole Derivatives

    • Sikarwar, P., et al. (2016).[1][2] "Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes." American Journal of Chemistry.[1][2]

  • Coordination Modes of Imidazolyl-Carboxylates

    • Wang, X., et al. (2017).[1][2] "Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands." MDPI Crystals.

    • [2]

  • General Imidazole Chemistry

    • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Standard text for imidazole reactivity).

Coordination chemistry of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry & Synthetic Protocols for 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid (FIAA)

Executive Summary

This technical guide details the coordination chemistry and synthetic utility of 2-(2-formyl-1H-imidazol-1-yl)acetic acid (FIAA) . Unlike simple imidazole ligands, FIAA represents a bifunctional scaffold combining a hard oxygen donor (carboxylate), a borderline nitrogen donor (imidazole N3), and a reactive electrophilic handle (C2-formyl).

This unique architecture allows for two distinct application pathways:

  • Direct Coordination: Utilization as a bridging N,O-ligand for Metal-Organic Frameworks (MOFs) or coordination polymers.

  • Schiff Base Derivatization: Condensation of the C2-formyl group with amines to generate high-denticity chelators (N,N,O) for bioactive metallodrug development.

Part 1: Ligand Synthesis Protocol

Objective: Synthesize high-purity 2-(2-formyl-1H-imidazol-1-yl)acetic acid starting from 2-imidazolecarboxaldehyde.

Mechanism: The synthesis relies on a regioselective


 N-alkylation of the imidazole ring followed by ester hydrolysis. The C2-formyl group is electron-withdrawing, reducing the nucleophilicity of the N1 nitrogen, thus requiring optimized thermal conditions.
Step-by-Step Methodology

Reagents:

  • 2-Imidazolecarboxaldehyde (CAS: 10111-08-7)[1]

  • Ethyl bromoacetate (or tert-butyl chloroacetate for milder hydrolysis)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (ACN) or DMF

  • Hydrochloric acid (2M)

Protocol 1: Synthesis of FIAA

  • Alkylation (Ester Formation):

    • Dissolve 2-imidazolecarboxaldehyde (10 mmol, 0.96 g) in anhydrous Acetonitrile (50 mL).

    • Add

      
        (15 mmol, 2.07 g) and stir at room temperature for 30 minutes to deprotonate the N1 position.
      
    • Dropwise add Ethyl bromoacetate (12 mmol, 1.33 mL).

    • Reflux the mixture (

      
      ) for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1).
      
    • Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to obtain the Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate intermediate.

  • Hydrolysis (Acid Formation):

    • Suspend the ester intermediate (5 mmol) in 2M HCl (20 mL).

    • Heat at

      
        for 2 hours. (Avoid harsh reflux to prevent degradation of the aldehyde).
      
    • Concentrate the solution to ~5 mL under vacuum.

    • Adjust pH to 3-4 using saturated sodium acetate solution to precipitate the zwitterionic free acid.

    • Filter, wash with cold water, and dry in vacuo.

Yield Expectation: 65-75% overall. Characterization:


 NMR (DMSO-

) should show the aldehyde singlet at

ppm and the methylene singlet at

ppm.

Part 2: Coordination Modes & Metal Complexation

FIAA offers versatile binding modes. The choice of metal and pH dictates the structural outcome.

Mode A: Direct Coordination (The "Bridging" Route)[1]
  • Target: MOFs, Coordination Polymers.

  • Binding: The carboxylate acts as a bridge between metal centers, while the N3 imidazole nitrogen completes the coordination sphere. The formyl group remains free, available for post-synthetic modification (PSM).

Protocol 2: Synthesis of [Cu(FIAA)


] Coordination Polymer 
  • Dissolve FIAA (1 mmol) in MeOH (10 mL).

  • Dissolve

    
      (0.5 mmol) in 
    
    
    
    (5 mL).
  • Mix solutions slowly without stirring (layering technique) to encourage crystal growth.

  • Allow to stand at room temperature for 3-5 days.

  • Blue/Green crystals will form. Filter and wash with cold MeOH.

Mode B: Schiff Base Derivatization (The "Bioactive" Route)[1]
  • Target: Metallo-pharmaceuticals (Anticancer/Antimicrobial).

  • Mechanism: The C2-formyl group condenses with primary amines (e.g., thiosemicarbazide, ethylenediamine) to form a Schiff base imine (

    
    ). This creates a tridentate (N,N,O)  or tetradentate  pocket, significantly increasing complex stability.
    

Protocol 3: One-Pot Template Synthesis of Schiff Base Complexes Instead of isolating the Schiff base ligand, it is often more efficient to synthesize the complex in the presence of the metal ion (Template Effect).

  • Ligand Formation: Dissolve FIAA (1 mmol) and Thiosemicarbazide (1 mmol) in hot Ethanol (20 mL). Add 2 drops of glacial acetic acid. Reflux for 2 hours.

  • Metallation: Add

    
      or 
    
    
    
    (1 mmol) dissolved in hot Ethanol (5 mL) directly to the reaction mixture.
  • Reflux for an additional 3 hours.

  • Precipitation: Cool to room temperature. The complex usually precipitates as a colored solid.

  • Purification: Wash with diethyl ether to remove unreacted aldehydes.

Part 3: Visualization of Pathways

The following diagram illustrates the synthetic flow from the precursor to the diverse coordination species.

FIAA_Pathways Precursor 2-Imidazolecarboxaldehyde (Start) Intermediate Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate (Ester) Precursor->Intermediate N-Alkylation (Et-Br-Acetate, K2CO3) FIAA FIAA Ligand (Free Acid) Intermediate->FIAA Acid Hydrolysis (HCl, 60°C) Complex_A Coordination Polymer (Bridging Mode) FIAA->Complex_A Direct Reaction (Cu/Zn Salts) SchiffBase Schiff Base Ligand (C=N Formation) FIAA->SchiffBase Condensation (R-NH2, H+) Complex_B Bioactive Chelate (N,N,O-Tridentate) SchiffBase->Complex_B Metallation (Template Synthesis)

Figure 1: Synthetic workflow for FIAA and its divergence into direct coordination polymers or bioactive Schiff base complexes.[1][2][3][4]

Part 4: Data Summary & Optimization

ParameterDirect Coordination (Mode A)Schiff Base Complex (Mode B)
Donor Atoms N (Imidazole) + O (Carboxylate)N (Imine) + N (Imidazole) + O (Carboxylate)
Denticity Bidentate / BridgingTridentate / Tetradentate
Stability Moderate (Hydrolytically labile)High (Chelate Effect)
Key Application MOFs, Catalysis, Gas StorageDrug Delivery, Enzyme Inhibition, Imaging
Solubility Low (often polymeric)Tunable (depends on amine R-group)

Troubleshooting Guide:

  • Low Yield in Alkylation: Ensure the

    
     is anhydrous. Water competes with the N-nucleophile. If yield persists <50%, switch to 
    
    
    
    in dry DMF (0°C to RT).
  • Aldehyde Oxidation: The formyl group can oxidize to a carboxylic acid if exposed to air under basic conditions for too long. Perform hydrolysis under inert atmosphere (

    
    ) if possible.
    
  • Precipitation Issues: If the Schiff base complex does not precipitate, reduce the solvent volume and add a non-polar co-solvent like diethyl ether or hexane.

References

  • Synthesis of Imidazole-1-yl-acetic acid derivatives: Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008).[5][6] Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Schiff Base Coordination Chemistry of Imidazoles: Al-Saadawy, N. H., & Alyassin, F. F. (2016).[3] Schiff Base and Their Metal Complexes: Synthesis and Characterization. American Scientific Research Journal for Engineering, Technology, and Sciences, 18(1), 239-250. [Link]

  • Bioactivity of Imidazole-Carboxylate Complexes: Ullas, B. J., et al. (2015).[7] Schiff's Bases Derived from Amino Acids-Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents.[7] Journal of Chemistry and Applied Biochemistry, 2(1), 116.[7] [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-Formylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated 2-Formylimidazoles

The N-alkylation of imidazole scaffolds represents a cornerstone transformation in medicinal chemistry and materials science. The resulting N-substituted imidazoles are integral components in a vast array of pharmacologically active compounds and functional materials. Specifically, N-alkylated 2-formylimidazoles are highly versatile synthetic intermediates. The formyl group at the C2 position serves as a reactive handle for a multitude of subsequent chemical modifications, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the experimental procedure for the N-alkylation of 2-formylimidazole, delving into the mechanistic rationale behind the protocol and offering detailed, field-proven methodologies.

Reaction Mechanism and Scientific Rationale

The N-alkylation of 2-formylimidazole is fundamentally a nucleophilic substitution reaction. The process is typically initiated by the deprotonation of the imidazole ring, followed by the nucleophilic attack of the resulting imidazolate anion on an alkylating agent.

Step 1: Deprotonation of the Imidazole Ring

The first crucial step involves the removal of the acidic proton from the N-H bond of the imidazole ring using a suitable base. This generates a highly nucleophilic imidazolate anion. The choice of base is critical and is dictated by the pKa of the imidazole derivative and the reactivity of the alkylating agent.[1]

  • Strong Bases (e.g., Sodium Hydride, NaH): These are employed when dealing with less acidic imidazoles or less reactive alkylating agents. Reactions involving strong bases necessitate anhydrous conditions to prevent quenching of the base.[1]

  • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are often sufficient for imidazoles bearing electron-withdrawing groups, such as the 2-formyl group, and with more reactive alkylating agents like alkyl iodides or bromides.[1] Cesium carbonate is frequently reported to be highly effective.[1]

Step 2: Nucleophilic Attack

The generated imidazolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This results in the displacement of the leaving group and the formation of the desired N-alkylated 2-formylimidazole product.[1]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of 2-formylimidazole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Dissolve 2-formylimidazole in anhydrous solvent deprotonation Add base for deprotonation prep->deprotonation Stir for 30-60 min alkylation Add alkylating agent dropwise deprotonation->alkylation Maintain temperature monitoring Monitor reaction by TLC/LC-MS alkylation->monitoring Stir at RT or heat quench Quench reaction monitoring->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize product (NMR, MS) chromatography->characterize

Caption: General workflow for the N-alkylation of 2-formylimidazole.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-alkylation of 2-formylimidazole using potassium carbonate as the base and an alkyl halide as the alkylating agent in dimethylformamide (DMF).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Formylimidazole≥98%Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)≥98%Sigma-AldrichAlkyl iodides are generally more reactive.[1]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros OrganicsA weaker, easy-to-handle base.[1]
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichA polar aprotic solvent is preferred.[1][2][3]
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying.
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-formylimidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the 2-formylimidazole. The concentration can be adjusted as needed, typically in the range of 0.1-0.5 M.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the deprotonation of the imidazole.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirred suspension. A slow addition helps to minimize side reactions such as dialkylation.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-formylimidazole.[4]

Characterization of the Product

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR (Proton NMR) Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the imidazole ring protons is also expected upon N-alkylation.[5]
¹³C NMR (Carbon-13 NMR) Appearance of new signals for the carbons of the alkyl group. Shifts in the resonances of the imidazole ring carbons will also be observed.[5]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the N-alkylated 2-formylimidazole should be observed.
Infrared (IR) Spectroscopy The characteristic C=O stretching frequency of the formyl group will be present.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, ensuring strictly anhydrous conditions.[1] Alternatively, switching to a more reactive alkylating agent (iodide > bromide > chloride) can improve the yield.[1]

  • Dialkylation: The formation of a dialkylated imidazolium salt is a common side reaction.[1][6] To minimize this, use a slight excess of the 2-formylimidazole relative to the alkylating agent and add the alkylating agent slowly.[1]

  • Regioselectivity: For unsymmetrically substituted imidazoles, a mixture of N1 and N3 alkylated isomers can be formed.[1] The formyl group at the C2 position is electron-withdrawing, which deactivates the adjacent nitrogen atoms, potentially influencing the regioselectivity.[7][8] The steric hindrance of the incoming alkylating agent will also play a role.[7][8] Careful analysis of the product mixture by NMR is necessary to determine the isomeric ratio.

Alternative Methodologies

While the classical base-mediated alkylation is widely used, other methods can be employed for the N-alkylation of imidazoles:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10][11] This method is particularly useful for introducing chiral alkyl groups.[9]

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for the N-alkylation of imidazoles, especially under solvent-free conditions.[6][12][13][14] This technique can enhance reaction rates and simplify work-up procedures.

Conclusion

The N-alkylation of 2-formylimidazole is a robust and versatile synthetic transformation. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is key to achieving high yields and purity. The protocol detailed herein provides a solid foundation for researchers to successfully synthesize N-alkylated 2-formylimidazole derivatives for a wide range of applications in drug discovery and materials science.

References

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). ALKYLATION OF IMIDAZOLE BY SOLID-LIQUID PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT.
  • Percec, V., Bera, T. K., & De, B. B. (2002). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic letters, 4(18), 3159-3162.
  • Jakubowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376.
  • Kim, E. J., Ko, S. Y., & Dziadulewicz, E. K. (2005). Mitsunobu alkylation of imidazole: A convenient route to chiral ionic liquids. Tetrahedron Letters, 46(4), 631-633.
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Halpern, M. (2013). High-Dilution PTC N-Alkylation. PTC Organics, Inc. [Link]

  • Grimmett, M. R. (1970).
  • Bellina, F., & Rossi, R. (2006). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of organic chemistry, 71(15), 5585-5596.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Lawrence, D. S., & Wu, J. (2010). Investigation of Unanticipated Alkylation at the N (π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The open organic chemistry journal, 4, 62.
  • Kilaru, P., & Scovazzo, P. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Industrial & engineering chemistry research, 48(6), 2968-2975.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Denton, R., & An, J. (2013). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
  • Hosseinzadeh, R., et al. (2007). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Vovk, M. V., & Melnichenko, N. V. (2009). Alkenylimidazoles: methods of synthesis and chemical properties.
  • Yamamoto, Y., & Yamada, K. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 136(1), 75-84.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Aouf, C., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Ul Haque, M. Z., et al. (2022). Mild and Efficient Reductive N, N‐Dimethylation of Amines by Using 1, 3‐Dimethylimidazole‐2‐ylidene Borane (diMe‐Imd‐BH3). ChemistrySelect, 7(45), e202203525.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3241-3245.
  • Lindsley, C. W., et al. (2014). Development of a selective and scalable N1-indazole alkylation. Organic letters, 16(18), 4932-4935.
  • Kumar, A., et al. (2016). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 26(15), 3623-3627.
  • Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3959-3982.
  • Lee, C. K., & Lee, I. S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 498-504.
  • Kumar, A., et al. (2016). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 26(15), 3623-3627.
  • ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. [Link]

  • Lindsley, C. W., et al. (2014). Synthesis of N-Alkyl-1, 3-dihydro-2, 1-benzisoxazoles. ACS medicinal chemistry letters, 5(11), 1195-1199.
  • de la Cruz, P., et al. (2018).
  • de la Cruz, P., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Al-Ostoot, F. H., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4172.

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Application Note: Bioconjugation Strategies Using 2-(2-formyl-1H-imidazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a versatile, heterobifunctional linker designed for precision bioconjugation. Its structure features two distinct reactive handles: a carboxylic acid (at the N1 position) and an aldehyde (at the C2 position of the imidazole ring).

This dual functionality allows for the stepwise conjugation of two distinct biomolecules (e.g., protein-peptide, antibody-drug) or the immobilization of ligands onto solid surfaces. The imidazole core confers unique chemical properties, including enhanced aqueous solubility and the potential for metal coordination or specific bioorthogonal reactions such as thiazolidine formation with N-terminal cysteines.

Key Applications:

  • Site-Specific N-Terminal Labeling: Reacts with N-terminal Cysteine residues to form stable thiazolidine linkages.

  • Stable Oxime/Hydrazone Ligation: Conjugation with hydrazide- or aminooxy-functionalized payloads.

  • Macrocyclization: Used as a staple to cyclize peptides via N-terminal and side-chain amines.

Chemical Mechanism & Rationale[1][2][3][4][5]

The Heterobifunctional Scaffold

The molecule operates on a "Handle A / Handle B" logic:

  • Handle A (Carboxylic Acid): Activated via EDC/NHS to form an active ester, reacting with primary amines (e.g., Lysine residues on proteins) to form a stable amide bond.

  • Handle B (2-Formyl Imidazole): An electrophilic aldehyde positioned adjacent to the imidazole nitrogen. This specific geometry accelerates Schiff base formation and enables specific cyclization reactions.

Reaction Pathways

The 2-formyl group offers three distinct conjugation chemistries depending on the target functional group:

  • Thiazolidine Ligation (High Specificity):

    • Target: N-terminal Cysteine (1,2-aminothiol).

    • Mechanism:[1][2][3][4][5][6][7] The amine of the cysteine attacks the aldehyde to form an imine, followed by the intramolecular attack of the thiol on the imine carbon. This forms a stable 5-membered thiazolidine ring.

    • Advantage:[1][3][4][6][8][9] Highly specific for N-terminal Cys; does not react with internal cysteines or lysines under controlled pH.

  • Oxime/Hydrazone Ligation (High Stability):

    • Target: Alkoxyamine (

      
      ) or Hydrazide (
      
      
      
      ).
    • Mechanism:[1][2][3][4][5][6][7][8] Condensation with the aldehyde to form an oxime (

      
      ) or hydrazone (
      
      
      
      ).[2]
    • Advantage:[1][3][4][6][8][9] Bioorthogonal; oximes are hydrolytically stable under physiological conditions.

  • Reductive Amination (Standard):

    • Target: Primary Amines (Lysine).

    • Mechanism:[1][2][3][4][5][6][7] Formation of a reversible Schiff base followed by reduction with

      
      .
      
    • Note: Less specific than the methods above if the protein contains multiple amines.

Mechanistic Diagram (DOT)

Bioconjugation_Pathways Linker 2-(2-formyl-1H-imidazol-1-yl) acetic acid Activation Activation (EDC / NHS) Linker->Activation Step 1 NHS_Ester NHS-Ester Intermediate Activation->NHS_Ester Conjugate_A Amide-Linked Conjugate (Aldehyde Active) NHS_Ester->Conjugate_A + Protein_Amine (pH 7.2) Protein_Amine Protein-NH2 (Lysine) Final_Thiazolidine Thiazolidine Conjugate (Ring Closed) Conjugate_A->Final_Thiazolidine + Target_Cys (pH 4-6) Final_Oxime Oxime Conjugate (Stable Link) Conjugate_A->Final_Oxime + Target_Hydrazide (pH 4-6) Target_Cys Target: N-term Cysteine Target_Hydrazide Target: Hydrazide/Oxime

Caption: Stepwise bioconjugation workflow showing activation of the carboxyl group followed by divergent aldehyde reactivity.

Experimental Protocols

Materials Required[1][9][12]
  • Linker: 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Store at -20°C, desiccated).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Coupling Buffer (Amine): PBS, pH 7.2–7.5 (Amine-free).

    • Ligation Buffer (Aldehyde): 0.1 M Sodium Acetate, pH 4.5–5.5 (for Oxime/Thiazolidine).

  • Solvent: Dry DMSO or DMF.

Protocol A: Activation and Primary Conjugation (Amide Bond)

Goal: Attach the linker to a biomolecule (Protein A) via its lysine residues, leaving the aldehyde exposed.

  • Solubilization: Dissolve 10 mg of the linker in 1 mL dry DMSO.

  • Activation:

    • Add EDC (1.5 molar eq. relative to linker) and NHS (2.5 molar eq.) to the linker solution.

    • Incubate for 15 minutes at room temperature (RT) to generate the NHS-ester.

  • Conjugation:

    • Dilute Protein A to 1–5 mg/mL in Coupling Buffer (PBS pH 7.2).

    • Add the activated linker solution to the protein. Recommended molar excess: 10-20x for antibodies, 50x for peptides.

    • Critical: Keep DMSO concentration < 10% to prevent protein denaturation.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Remove excess linker using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with Ligation Buffer (Sodium Acetate pH 5.0).

    • Note: Changing the buffer here prepares the sample for Step 3.3.

Protocol B: Secondary Conjugation (Aldehyde Reaction)

Goal: React the aldehyde-labeled Protein A with a target molecule (Peptide B or Probe).

Option 1: N-Terminal Cysteine Ligation (Thiazolidine)

  • Preparation: Dissolve the peptide containing an N-terminal Cysteine in Ligation Buffer (pH 5.0). Ensure the peptide contains a free thiol (reduce disulfide bonds with TCEP if necessary, then remove TCEP).

  • Reaction: Mix the Aldehyde-Protein A (from 3.2) with the Cys-Peptide (5–10 molar excess).

  • Incubation: Incubate at 37°C for 4–16 hours. The acidic pH facilitates the ring closure.

  • Validation: Analyze by LC-MS. A mass shift corresponding to the peptide + linker -

    
     (imine) or - 
    
    
    
    (oxidation) indicates conjugation. Note: Thiazolidine formation results in a loss of water (-18 Da).

Option 2: Hydrazide/Aminooxy Ligation

  • Preparation: Dissolve the hydrazide-derivative (e.g., Hydrazide-Fluorophore) in DMSO or water.

  • Reaction: Add to the Aldehyde-Protein A in Ligation Buffer (pH 4.5–5.5). Use 10–50 mM Aniline as a catalyst to accelerate the reaction (optional but recommended for low concentrations).

  • Incubation: 1–2 hours at RT.

  • Purification: Dialysis or Size Exclusion Chromatography into storage buffer (PBS pH 7.4).

Data Summary & Troubleshooting

Chemical Compatibility Table
Functional GroupReactive PartnerOptimal pHProduct StabilityNotes
Carboxyl (-COOH) Primary Amine (

)
7.0 – 8.0High (Amide)Requires EDC/NHS activation. Avoid Tris/Glycine buffers.
2-Formyl (-CHO) N-term Cysteine4.0 – 6.0High (Thiazolidine)Specific to N-terminal Cys. 1,2-aminothiol required.
2-Formyl (-CHO) Hydrazide (

)
4.5 – 5.5High (Hydrazone)Aniline catalyst increases rate 10-100x.
2-Formyl (-CHO) Alkoxyamine (

)
4.5 – 5.5Very High (Oxime)Most stable linkage for in vivo applications.
Troubleshooting Guide
  • Problem: Low Conjugation Efficiency (Step 3.2)

    • Cause: Hydrolysis of NHS ester.

    • Solution: Use dry solvents (DMSO) and perform activation immediately before addition to protein. Ensure buffer is amine-free (No Tris).

  • Problem: Protein Precipitation

    • Cause: Over-labeling of lysines changes isoelectric point (pI) or excessive hydrophobicity.

    • Solution: Reduce molar excess of linker (try 5x or 10x).

  • Problem: No Reaction at Aldehyde (Step 3.3)

    • Cause: pH too high.

    • Solution: Aldehyde condensation requires acidic catalysis. Ensure pH is < 6.0. Use aniline catalyst (10 mM) for hydrazone/oxime formation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Foundational text on heterobifunctional linkers and aldehyde chemistry).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Establishes stability profiles for aldehyde-based conjugations).

  • Zhang, R., & Ma, J. (2020). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate.[5] (Overview of modern cross-linking strategies including aldehyde handles).

  • Baskin, J. M., & Bertozzi, C. R. (2010).[6] Copper-Free Click Chemistry: Bioorthogonal Reagents for Tagging Azides. Aldrichimica Acta, 43(1), 15. (Discusses bioorthogonal reactivity of heteroaromatic aldehydes).

  • Mokhtari Aliabad, J., et al. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. (Synthesis and characterization of the core scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its multi-step synthesis, providing not just solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Section 1: Overview of the Synthetic Strategy

The synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid is typically approached via a three-stage process. Success in this synthesis hinges on the careful execution and optimization of each step, from the initial formation of the key intermediate, 2-formylimidazole, to the final hydrolysis and purification. Understanding the interplay between these stages is critical for maximizing overall yield and purity.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Alkylation (SN2 Reaction) cluster_2 Stage 3: Final Product Formation Start Imidazole or Precursor Formyl 2-Formylimidazole Start->Formyl Formylation (e.g., Vilsmeier-Haack) Ester Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate Formyl->Ester + Ethyl Chloroacetate Base, Solvent Acid 2-(2-formyl-1H-imidazol-1-yl)acetic acid Ester->Acid Ester Hydrolysis (Acidic or Basic)

Figure 1. General three-stage workflow for the target synthesis.

Section 2: Troubleshooting the Synthesis of 2-Formylimidazole (Stage 1)

The quality and yield of the 2-formylimidazole intermediate directly impact the entire synthesis. This stage is often the source of significant challenges.

Q1: My Vilsmeier-Haack formylation of imidazole gives a low yield and a complex mixture of byproducts. What's going wrong?

A1: The Vilsmeier-Haack reaction, while powerful for formylating electron-rich heterocycles, can be problematic with unprotected imidazole.[1] The core issues often stem from two competing reaction sites: the desired C2 carbon and the acidic N-H proton.

  • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile. The imidazole N-H is acidic and can be deprotonated or react with the reagent, leading to undesired N-formylated or phosphorylated species. Furthermore, the imidazole ring itself can be susceptible to side reactions under the strongly acidic and high-temperature conditions often employed.

  • Troubleshooting Steps:

    • Protect the Imidazole Nitrogen: The most robust solution is to use an N-protected imidazole derivative. While this adds steps (protection/deprotection), it directs the formylation exclusively to the C2 position. Common protecting groups are not ideal here as they must be removed later. A more direct approach is often preferred.

    • Consider an Alternative Route: Lithiation. A highly effective method involves the deprotonation of an N-protected imidazole at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent like DMF.[2] This offers excellent regioselectivity. However, it requires strictly anhydrous conditions and careful temperature control.

    • Optimize Vilsmeier Conditions: If you must use the direct Vilsmeier-Haack route, systematically optimize the reaction parameters. A Design of Experiments (DoE) approach can be highly efficient.[3] Key parameters to investigate include:

      • Temperature: Start at lower temperatures (e.g., 0-10°C) during reagent addition and warm slowly. Overheating often leads to decomposition and byproduct formation.

      • Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can promote side reactions.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation.

Q2: I'm attempting to synthesize 2-formylimidazole from glyoxal and ammonia-based reagents, but the yield is inconsistent. How can I improve this?

A2: This is a classical "Debus-Radziszewski" type of imidazole synthesis, which can suffer from poor yields and side reactions.[4] The reaction mechanism involves multiple condensation steps, and controlling them is key to achieving consistency.

  • Causality: The reaction relies on the controlled condensation of glyoxal, an aldehyde (in this case, often generated in situ), and an ammonia source. The pH of the reaction medium is critical; it must be high enough to facilitate nucleophilic attack but not so high as to cause undesired Cannizzaro-type reactions or decomposition of the aldehydes.[5]

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the pH of the reaction mixture within a narrow, optimized range, typically between 6.0 and 7.5.[5] Use a reliable pH meter and a suitable buffer system or carefully add base (e.g., NaOH or KOH solution) to maintain the setpoint.

    • Temperature Management: The initial condensation is often exothermic. Maintain a consistent temperature, for example, between 15-30°C, using an ice bath for cooling during additions.[5]

    • Reagent Purity: Ensure the quality of the starting materials, particularly the glyoxal solution, which can polymerize or contain acidic impurities upon storage.

Section 3: Optimizing the N-Alkylation Reaction (Stage 2)

This SN2 reaction is the cornerstone of the synthesis, forming the crucial N-C bond. Its success depends heavily on the interplay between the base, solvent, and alkylating agent.

Q1: My N-alkylation of 2-formylimidazole with ethyl chloroacetate is very slow or fails to proceed. How can I drive the reaction to completion?

A1: Sluggish N-alkylation is a frequent hurdle. The nucleophilicity of the imidazole nitrogen, the leaving group ability of the halide, and steric hindrance all play a role.

  • Causality: For the SN2 reaction to occur, the imidazole nitrogen must be sufficiently nucleophilic to attack the electrophilic carbon of the ethyl chloroacetate. A base is required to deprotonate the imidazole's N-H, generating the much more nucleophilic imidazolate anion. If the base is too weak or the solvent system is inappropriate, the concentration of the reactive anion will be too low for the reaction to proceed at a reasonable rate.

  • Troubleshooting Flowchart:

G start Low N-Alkylation Yield check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_solvent Is the solvent appropriate? (Polar aprotic: DMF, Acetonitrile) check_base->check_solvent Yes check_base->check_solvent No change_base Switch to a stronger base (e.g., NaH in THF/DMF) or a more soluble one (Cs2CO3). check_base->change_base No check_halide Consider the halide leaving group. check_solvent->check_halide Yes check_solvent->check_halide No change_solvent Switch to DMF or Acetonitrile to better solvate the cation and increase anion reactivity. check_solvent->change_solvent No check_catalyst Is a catalyst needed? check_halide->check_catalyst Good (Br > Cl) check_halide->check_catalyst Poor (Cl) change_halide Switch to ethyl bromoacetate. Bromide is a better leaving group than chloride. check_halide->change_halide Poor (Cl) success Improved Yield check_catalyst->success Yes check_catalyst->success No add_catalyst Add a catalyst like KI or a phase-transfer catalyst (TBAB) to accelerate the SN2 reaction. check_catalyst->add_catalyst No change_base->check_solvent change_solvent->check_halide change_halide->check_catalyst add_catalyst->success

Figure 2. Troubleshooting guide for low N-alkylation yield.

Q2: What are the best base and solvent combinations for the N-alkylation step?

A2: The optimal combination balances reactivity with minimizing side reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

BaseSolvent(s)TemperatureProsCons & Considerations
K₂CO₃ Acetonitrile, DMF, AcetoneRT to RefluxInexpensive, easy to handle, moderately strong.[6][7]Can be slow. Heterogeneous reaction requires good stirring. May require elevated temperatures.
NaH THF, DMF0°C to RTVery strong base, rapidly generates the imidazolate anion for a fast reaction.[8]Highly reactive with water/alcohols (requires anhydrous conditions). Can be difficult to handle on a large scale.
Cs₂CO₃ DMF, AcetonitrileRTHighly effective due to the high solubility of cesium salts in organic solvents, leading to a higher concentration of the active anion.[8]More expensive than other carbonate bases.
DIPEA THF, DCMRTOrganic base, good for reactions where inorganic salts are problematic.Can be less effective than inorganic bases for deprotonating imidazole.

Expert Tip: For sluggish reactions involving chloroacetates, adding a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate via an in-situ Finkelstein reaction, which transiently generates the more reactive iodoacetate species.

Section 4: Navigating Ester Hydrolysis and Purification (Stage 3)

The final step can be deceptively tricky. The goal is to efficiently cleave the ester without degrading the acid- and base-sensitive formyl group, followed by effective isolation of a potentially highly polar product.

Q1: My final product yield is low after acidic hydrolysis, and I see impurities in my NMR. What is happening?

A1: The formyl group is susceptible to degradation under harsh acidic or basic conditions. Strong acid at high temperatures can lead to decarbonylation or other side reactions. Furthermore, isolating the final product, which is a zwitterionic and water-soluble amino acid analogue, can be challenging.

  • Causality: The C-N bond of the 2-acyl group on an imidazole ring can be labile, especially when the imidazole nitrogen is quaternized, making it susceptible to nucleophilic attack and cleavage under harsh hydrolytic conditions.[9] Standard aqueous workups can also lead to significant product loss if the compound has high water solubility.[6]

  • Troubleshooting and Best Practices:

    • Milder Hydrolysis Conditions:

      • Acidic: Use a moderate concentration of HCl (e.g., 6N) and keep the temperature as low as possible while still achieving a reasonable reaction rate (e.g., 40-70°C).[10][11] Monitor the reaction closely by TLC/LC-MS and stop as soon as the starting material is consumed.

      • Basic: Use dilute NaOH or LiOH at room temperature or slightly elevated temperatures. Be aware that the aldehyde may be sensitive to strong base.

    • Non-Aqueous Cleavage: If you used a tert-butyl ester in Stage 2, you can use a non-aqueous cleavage method. Treating the ester with titanium tetrachloride (TiCl₄) in dichloromethane at low temperatures provides a clean and efficient route to the carboxylic acid hydrochloride salt, avoiding aqueous workups entirely.[6][12]

    • Product Isolation:

      • If your product is in an aqueous acidic solution, avoid extraction. Instead, evaporate the water and excess acid under reduced pressure.

      • The resulting crude solid can often be purified by trituration or recrystallization from a suitable solvent system, such as isopropanol/water or ethanol.[2]

Q2: My final product is difficult to purify. What techniques are most effective?

A2: The polar and potentially zwitterionic nature of the product makes standard silica gel chromatography challenging.

  • Recommended Techniques:

    • Recrystallization: This is the most effective method if a suitable solvent system can be found. Experiment with mixed solvent systems like ethanol/water, isopropanol/water, or acetonitrile/water.

    • Acid-Base Purification: If impurities are non-basic, you can dissolve the crude product in a dilute base (like NaHCO₃ solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities, and then re-acidify the aqueous layer to precipitate your purified product.[3]

    • Reverse-Phase Chromatography: If all else fails, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective for highly polar compounds.

Appendix: Key Experimental Protocols

Protocol A: N-Alkylation of 2-Formylimidazole using K₂CO₃

  • To a solution of 2-formylimidazole (1.0 eq) in anhydrous acetonitrile or DMF (10 mL per gram of imidazole), add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (for acetonitrile) or 60-80°C (for DMF) and monitor the progress by TLC (e.g., 10% MeOH/DCM). The reaction may take 10-24 hours.[6]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate. This crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol B: Hydrolysis of Ethyl Ester with Hydrochloric Acid

  • Dissolve the crude ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate (1.0 eq) in 6N hydrochloric acid (5-10 volumes).

  • Heat the solution to 60-70°C for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[11]

  • Once the reaction is complete, cool the solution to room temperature.

  • Wash the aqueous solution with an organic solvent like toluene or ethyl acetate to remove any non-polar impurities.

  • Concentrate the aqueous layer to dryness under reduced pressure. Co-evaporation with toluene can help remove residual water.

  • The resulting solid is the crude 2-(2-formyl-1H-imidazol-1-yl)acetic acid hydrochloride, which can be purified by recrystallization from a solvent such as isopropanol.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
  • Google Patents. (1996). US5550250A - Preparation process for 2 formyl imidazole acetals.
  • BenchChem. (2025). Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Google Patents. (2005). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Irikura, T., et al. (1980). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Chemical and Pharmaceutical Bulletin, 28(9), 2587-2594.
  • Safari, J., Gandomi-Ravandi, S. (2013). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

Sources

Technical Support Center: Troubleshooting the Formylation of Imidazol-1-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. As researchers and drug development professionals, you know that the functionalization of N-heterocyclic scaffolds is rarely straightforward. The formylation of imidazol-1-yl-acetic acid (IAA) —a critical precursor for APIs like zoledronic acid and various experimental therapeutics—presents severe mechanistic hurdles.

As a Senior Application Scientist, I have compiled this guide to address the specific side reactions, regioselectivity failures, and degradation pathways you will encounter during this transformation. We will move beyond simple procedural steps and dissect the causality behind these failures to help you build a robust, self-validating synthetic workflow.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe massive formation of an N,N-dimethylamide byproduct when using Vilsmeier-Haack conditions (POCl


/DMF) on the free acid? 
A1:  The Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) is highly electrophilic. While its intended target is the electron-rich C-5 position of the imidazole ring, it acts as a potent activating agent for unprotected carboxylic acids[1]. The free acetic acid moiety reacts rapidly with the Vilsmeier intermediate to form an acid chloride. During the reaction or subsequent aqueous workup, this acid chloride is attacked by dimethylamine (a degradation product of DMF), yielding the corresponding N,N-dimethylamide as a thermodynamic sink.
Causality & Solution: The carboxylic acid must be masked to eliminate its nucleophilicity. Convert the free acid to a tert-butyl ester prior to formylation[2].

Q2: I switched to a directed lithiation strategy (n-BuLi, then DMF) using an ethyl ester precursor to target the C-2 position, but I am getting a complex mixture of degradation products. Why? A2: Directed lithiation of imidazoles typically favors the C-2 position due to the enhanced acidity of the proton situated between the two nitrogen atoms[3]. However, when the N1-substituent is an acetic acid ester (e.g., -CH


-COOEt), the methylene protons (

-protons) are also highly acidic. Strong bases like n-BuLi will competitively deprotonate this

-position, leading to

-formylation, enolate dimerization, and complex oligomerization. Causality & Solution: Avoid strong bases. Rely on electrophilic aromatic substitution (Vilsmeier-Haack) on the protected ester, which operates under acidic conditions where

-deprotonation is impossible. Note that this will shift the regioselectivity to the C-5 position.

Q3: I noticed a loss of the acetic acid mass in my mass spec (M-44) when heating the free acid in POCl


. What causes this? 
A3:  Imidazol-1-yl-acetic acid is prone to thermal decarboxylation under strongly acidic, dehydrating conditions. The protonation of the imidazole ring at elevated temperatures (>90 °C) facilitates the loss of CO

from the adjacent acetic acid moiety. Causality & Solution: Masking the carboxylic acid as an ester acts as a thermodynamic safeguard against decarboxylation by removing the free proton necessary for the decarboxylation transition state.

Section 2: Visualizing the Reaction Logic

To understand the competing pathways during the Vilsmeier-Haack formylation of unprotected IAA, refer to the logic tree below.

G Start Imidazol-1-yl-acetic acid + POCl3/DMF Path1 Electrophilic Attack on Imidazole Ring Start->Path1 Minor Pathway Path2 Activation of Carboxylic Acid Start->Path2 Major Pathway Prod1 Desired Formylation (C-5 Position) Path1->Prod1 Prod2 Acid Chloride Intermediate Path2->Prod2 SideProd N,N-Dimethylamide (Major Side Product) Prod2->SideProd + HN(CH3)2

Caption: Logic tree of Vilsmeier-Haack side reactions on unprotected IAA.

Section 3: Quantitative Data & Yield Comparison

The table below summarizes the empirical outcomes of different formylation strategies, highlighting the critical need for orthogonal protection.

Reaction StrategySubstrate StateReagents & ConditionsMajor Observed ProductYield of Desired (%)Yield of Side Product (%)
Vilsmeier-Haack Unprotected Free AcidPOCl

/ DMF, 90 °C
N,N-dimethylamide derivative< 5%> 85%
Directed Lithiation Ethyl Ester Protectedn-BuLi / DMF, -78 °C

-formylated ester
10%70%
Optimized Vilsmeier Tert-Butyl Ester ProtectedPOCl

/ DMF, 90 °C
C-5 Formyl Ester72%< 5%

Section 4: Self-Validating Experimental Protocol

To bypass the side reactions detailed above, you must employ a "Protect -> Formylate -> Deprotect" sequence. The following protocol is engineered with built-in validation gates to ensure system integrity at every step.

Step 1: Synthesis of imidazol-1-yl-acetic acid tert-butyl ester

Causality: The bulky tert-butyl group protects the carboxylic acid from activation while providing steric shielding against unwanted side reactions[2].

  • Action: To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered K

    
    CO
    
    
    
    (1.4 eq) followed by tert-butyl chloroacetate (1.2 eq). Reflux the mixture for 10 hours.
  • Validation Gate: Monitor by TLC (10% MeOH/CHCl

    
    ). The disappearance of the baseline imidazole spot and the appearance of a less polar, UV-active spot confirms successful N-alkylation. Filter the inorganic salts and concentrate.
    
Step 2: Vilsmeier-Haack Formylation

Causality: Generating the Vilsmeier reagent at low temperatures prevents the thermal degradation of DMF before the substrate is introduced[1].

  • Action: Cool anhydrous DMF (3.0 eq) to 0 °C under a nitrogen atmosphere. Dropwise add POCl

    
     (3.0 eq) to form the Vilsmeier reagent. Stir for 30 minutes.
    
  • Action: Add the ester from Step 1 (1.0 eq) dissolved in a minimal amount of DMF. Heat the reaction mixture to 90 °C for 12 hours.

  • Action: Cool to room temperature, quench slowly with ice water, neutralize with saturated NaHCO

    
    , and extract with EtOAc.
    
  • Validation Gate: Quench a 0.1 mL aliquot prior to bulk workup. GC-MS analysis of the organic layer must show the molecular ion corresponding to the formylated ester (M+28 relative to starting material), confirming successful electrophilic aromatic substitution without

    
    -formylation.
    
Step 3: Non-Aqueous Deprotection

Causality: Standard aqueous acidic hydrolysis can lead to the hydration or degradation of the newly installed formyl group. Non-aqueous cleavage using TiCl


 cleanly removes the tert-butyl group[2].
  • Action: Dissolve the formylated ester in anhydrous DCM and cool to -15 °C. Slowly add TiCl

    
     (1.4 eq) dropwise. Stir for 2 hours at 0 °C, then quench with isopropyl alcohol.
    
  • Validation Gate:

    
    H NMR (D
    
    
    
    O) of the isolated solid must show the complete disappearance of the large 9-proton singlet at ~1.4 ppm (tert-butyl group) and the retention of the aldehyde proton at ~9.8 ppm.

Workflow Step1 1. Protection (t-Butyl Chloroacetate) Step2 2. Formylation (POCl3 + DMF, 90°C) Step1->Step2 Step3 3. Quench & Extract (Ice Water, EtOAc) Step2->Step3 Step4 4. Deprotection (TiCl4 / DCM, -15°C) Step3->Step4

Caption: Validated workflow for the regioselective formylation of IAA.

References

  • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Organic Synthesis Using Environmentally Benign Acid Catalysis Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Troubleshooting low yield in 2-(2-formyl-1H-imidazol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid .

This molecule is a highly valuable bifunctional building block, but it presents a unique set of chemical contradictions: it contains a highly electrophilic aldehyde, a nucleophilic/basic imidazole nitrogen, and an acidic carboxylic acid. Standard "textbook" N-alkylation and ester hydrolysis protocols often fail here, resulting in abysmal yields (<10%) or complete degradation of the starting material.

This guide deconstructs the chemical causality behind these failures and provides a self-validating, field-proven methodology to achieve high-yield synthesis.

Part 1: Synthesis Workflow & Mechanistic Pitfalls

The standard synthetic route involves the N-alkylation of 2-formylimidazole followed by ester cleavage. However, deviations in stoichiometry, base selection, or pH control will rapidly drive the reaction toward irreversible side pathways.

Synthesis SM 2-Formylimidazole Step1 N-Alkylation (K2CO3, MeCN) SM->Step1 Alk t-Butyl bromoacetate (Alkylating Agent) Alk->Step1 Intermediate t-Butyl 2-(2-formyl-1H- imidazol-1-yl)acetate Step1->Intermediate Optimal Side1 1,3-Dialkylimidazolium Salt (Over-alkylation) Step1->Side1 Excess Alkylating Agent Step2 Acidic Cleavage (TFA, DCM) Intermediate->Step2 Side2 Cannizzaro Products (Aldehyde degradation) Intermediate->Side2 Strong Base (NaOH) Product 2-(2-formyl-1H-imidazol- 1-yl)acetic acid Step2->Product Optimal

Fig 1. Synthesis workflow of 2-(2-formyl-1H-imidazol-1-yl)acetic acid and common side reactions.

Part 2: Troubleshooting FAQs

Q1: My N-alkylation step yields a complex mixture with a highly polar, water-soluble byproduct. What is happening?

Cause: You are likely observing over-alkylation . While the NH proton of 2-formylimidazole has a predicted pKa of ~11.48 , allowing for easy deprotonation, the resulting N-alkylated product remains nucleophilic at the N3 position. If you use a strong base (like NaH) or an excess of the alkylating agent, the N3 nitrogen will attack a second molecule of the alkylating agent, forming a highly polar 1,3-dialkylimidazolium salt. Solution: Switch to a milder base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) and strictly control the stoichiometry of the alkylating agent to 1.05 equivalents.

Table 1: Effect of Reaction Parameters on N-Alkylation Yield

Alkylating Agent Equivalents Base Solvent Temp Yield Primary Byproduct
Ethyl bromoacetate 1.5 eq NaH DMF 25°C 25% 1,3-Dialkylimidazolium salt
Ethyl bromoacetate 1.05 eq K₂CO₃ MeCN 25°C 82% Trace unreacted SM

| tert-Butyl bromoacetate | 1.05 eq | K₂CO₃ | MeCN | 25°C | 85% | None (Optimal) |

Q2: I am losing the aldehyde functional group during the ester hydrolysis step. NMR shows no peak at ~9.8 ppm. Why?

Cause: You are likely using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) to hydrolyze an ethyl or methyl ester. Because 2-formylimidazole lacks


-protons, exposing it to strong aqueous bases triggers a Cannizzaro reaction . The formyl group disproportionates into a hydroxymethyl group (alcohol) and a carboxylic acid, completely destroying your target functional group.
Solution:  Abandon base-catalyzed hydrolysis. Instead, perform the initial alkylation using tert-butyl bromoacetate . The tert-butyl ester can be cleanly cleaved under anhydrous, acidic conditions using Trifluoroacetic acid (TFA) , leaving the sensitive formyl group completely intact.
Q3: After successful cleavage, my product is missing! I acidified the aqueous layer and extracted with ethyl acetate, but the yield is <10%.

Cause: You have fallen into the Zwitterion Trap . 2-(2-formyl-1H-imidazol-1-yl)acetic acid contains a basic imidazole ring (conjugate acid pKa ~4.5) and an acidic carboxylic acid (pKa ~3.0). At neutral or slightly acidic pH, it exists as a polyampholyte/zwitterion . In this state, it is highly water-soluble and will never partition into standard organic solvents like ethyl acetate or dichloromethane. Solution: You must isolate the product via Isoelectric Point (pI) precipitation . By carefully adjusting the pH to exactly balance the charges (typically between pH 3.5 and 4.0), the molecule's hydration sphere collapses, allowing it to precipitate out of the aqueous solution as a solid.

Zwitterion LowPH Cationic Form (pH < 2) [ImH+] --- [COOH] Highly Water Soluble IsoPH Zwitterion Form (pH ~ 3.5 - 4.0) [ImH+] --- [COO-] Precipitates (Isoelectric Point) LowPH->IsoPH Add Base (NaOH) IsoPH->LowPH Excess Acid HighPH Anionic Form (pH > 7) [Im] --- [COO-] Highly Water Soluble IsoPH->HighPH Excess Base HighPH->IsoPH Add Acid (HCl)

Fig 2. pH-dependent protonation states and isoelectric point (pI) precipitation logic.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes the tert-butyl ester strategy to bypass base-catalyzed aldehyde degradation, followed by pI-precipitation for quantitative recovery.

Step 1: Synthesis of tert-Butyl 2-(2-formyl-1H-imidazol-1-yl)acetate
  • Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 2-formylimidazole (10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Using a syringe pump, add tert-butyl bromoacetate (10.5 mmol, 1.05 eq) dropwise over 30 minutes. Self-Validation: Slow addition prevents localized excess of the alkylating agent, suppressing imidazolium salt formation.

  • Reaction: Stir at 25°C for 12 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.3) should convert to a higher-running spot (Rf ~0.6).

  • Workup: Filter the suspension through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the intermediate as a pale yellow oil.

Step 2: Acidic Cleavage and pI Isolation
  • Deprotection: Dissolve the purified tert-butyl ester (8.0 mmol) in anhydrous Dichloromethane (16 mL). Cool to 0°C in an ice bath.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) (4 mL, making a 20% v/v solution). Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Monitor by LC-MS. The mass of the tert-butyl group (M-56) will be lost, yielding the TFA salt of the product.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (3 x 10 mL) to remove residual trace TFA.

  • Isoelectric Precipitation (Critical Step):

    • Dissolve the crude TFA salt in a minimum amount of deionized water (approx. 5 mL).

    • Insert a calibrated pH probe directly into the stirring solution (Initial pH will be < 2).

    • Dropwise, add 1M NaOH (aq) until the pH reaches exactly 3.8 .

    • Observation: The solution will become cloudy, and a white/off-white precipitate will crash out as the zwitterion forms.

  • Isolation: Chill the suspension at 4°C for 2 hours to maximize precipitation. Centrifuge or filter the solid, wash with ice-cold water (2 mL) followed by cold acetone (2 mL), and dry under high vacuum to afford pure 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

References

  • 1H-Imidazole-2-carbaldehyde Chemical Properties LookChem[Link]

  • The action of ammonia on carbohydrates and related carbonyl compounds (Cannizzaro Reaction Dynamics) Massey Research Online[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor (TFA Deprotection Protocols) National Institutes of Health (PMC)[Link]

  • Delivery of siRNA to cells using polyampholytes (Zwitterion Isoelectric Properties)

Technical Support Guide: Optimization of Reaction Conditions for Synthesizing 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid presents a unique chemoselective challenge: introducing an acetic acid moiety at the N1 position of the imidazole ring while preserving the sensitive C2-formyl (aldehyde) group.[1]

This molecule is a critical intermediate in the development of bioactive scaffolds, including bisphosphonate analogs (e.g., zoledronic acid derivatives) and hypoxia-targeted radiosensitizers.[1] The coexistence of a basic imidazole nitrogen, an acidic carboxylic acid, and a reactive aldehyde requires a highly optimized synthetic strategy to avoid polymerization, Cannizzaro disproportionation, or acetal formation.[1]

This guide provides two validated pathways: a High-Fidelity Non-Aqueous Route (recommended for scale-up and purity) and a Standard Hydrolytic Route (cost-effective).[1]

Module 1: Reaction Design & Critical Parameters

The Chemoselectivity Paradox

The primary failure mode in this synthesis is the degradation of the aldehyde group during the ester hydrolysis step.[1]

  • Base Risk: Strong bases (NaOH/KOH) required for saponification can trigger the Cannizzaro reaction , disproportionating the aldehyde into an alcohol and a carboxylic acid.[1]

  • Acid Risk: Strong aqueous acids used for hydrolysis can lead to hydrate formation or acid-catalyzed aldol condensation.[1]

Reagent Selection Matrix
ParameterRecommendationRationale
Base K₂CO₃ (Anhydrous) Strong enough to deprotonate the imidazole (

), but mild enough to prevent aldehyde enolization/polymerization.[1] Avoid NaH to minimize side reactions.
Solvent DMF or Acetonitrile DMF promotes

displacement via better solvation of the potassium salt. Acetonitrile is a cleaner alternative for easier workup.
Alkylelectrophile tert-Butyl Chloroacetate Crucial: The tert-butyl ester allows for acid-labile deprotection under non-aqueous conditions (TFA or TiCl₄), bypassing the need for aqueous hydrolysis.
Temperature 60–80°C Sufficient activation energy for alkylation without thermally degrading the aldehyde.

Module 2: Validated Experimental Protocols

Method A: The "High-Fidelity" Non-Aqueous Route (Recommended)

Best for: High purity requirements, preserving the aldehyde.[1]

Step 1: N-Alkylation

  • Dissolve: Suspend 2-imidazolecarboxaldehyde (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry DMF (10 volumes).

  • Activate: Stir at room temperature for 30 minutes to form the potassium imidazolide salt.

  • Alkylate: Add tert-butyl chloroacetate (1.1 equiv) dropwise.[1]

  • Heat: Warm to 60°C and monitor by TLC (System: 10% MeOH in DCM). Reaction typically completes in 4–6 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[2][3] Wash organic layer with brine to remove DMF. Dry (

    
    ) and concentrate to yield tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate.[1]
    

Step 2: Chemoselective Deprotection

  • Dissolve: Dissolve the intermediate ester in anhydrous Dichloromethane (DCM).

  • Cleave: Cool to 0°C. Add Trifluoroacetic acid (TFA) (10 equiv) or TiCl₄ (1.2 equiv) dropwise.

    • Note: TiCl₄ is highly effective for non-aqueous cleavage but requires careful quenching. TFA is standard.

  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Isolation: Evaporate volatiles. The product is a zwitterion; triturated with diethyl ether to remove organic impurities. The TFA salt can be exchanged or neutralized to the isoelectric point (pH ~3.[1]5) for precipitation.

Method B: The "Standard" Hydrolytic Route

Best for: Cost-sensitive preliminary screens.[1]

Step 1: N-Alkylation

  • Identical to Method A, but substitute tert-butyl chloroacetate with Ethyl Bromoacetate .

Step 2: Acid Hydrolysis

  • Suspend: Suspend ethyl ester in 2N HCl.

  • Hydrolyze: Heat to 50°C (Do NOT reflux). Monitor closely by LC-MS.

  • Stop: Once starting material is consumed (~2-4 hours), immediately cool to 0°C.

  • Isolate: Adjust pH to 3.5–4.0 using 2N NaOH. The zwitterionic product should precipitate. Filter and wash with cold ethanol.

Module 3: Troubleshooting & Optimization

Issue 1: Low Yield / Cannizzaro Side Products
  • Symptom: Loss of aldehyde peak (~9.5-10 ppm) in

    
     NMR; appearance of alcohol/acid peaks.
    
  • Root Cause: Use of hydroxide bases (NaOH) or excessive heating during workup.[1]

  • Fix: Switch to Method A (t-Butyl ester). If using Method B, strictly limit temperature to <50°C and avoid pH > 10 during workup.

Issue 2: Product Solubility (The "Disappearing Product")
  • Symptom: Product is lost in the aqueous phase during extraction.

  • Root Cause: The target molecule is a zwitterion (amino acid-like) and highly water-soluble at neutral pH.

  • Fix: Do not attempt to extract the free acid into organic solvents (DCM/EtOAc). Instead:

    • Evaporate water to dryness.

    • Triturate the solid residue with dry Methanol/Ethanol (product dissolves, inorganic salts do not).[1]

    • Filter and concentrate the alcoholic filtrate.

Issue 3: Regioselectivity (N1 vs N3)
  • Question: "Am I getting a mixture of isomers?"

  • Answer: For 2-formylimidazole, N1 and N3 are tautomerically equivalent before alkylation.[1] Once alkylated, only one isomer is formed (N1-substituted).[1] Unless the imidazole has a substituent at C4/C5, regioselectivity is not an issue.[1]

Module 4: Visualizing the Pathway

ReactionPathway Start 2-Formylimidazole (1H-imidazole-2-carbaldehyde) Alkylation N-Alkylation (K2CO3, DMF, 60°C) Start->Alkylation Ester_tBu Intermediate A: tert-Butyl Ester Alkylation->Ester_tBu + t-Butyl Chloroacetate Ester_Et Intermediate B: Ethyl Ester Alkylation->Ester_Et + Ethyl Bromoacetate Deprotect_A Method A: TFA or TiCl4 (DCM) (Non-Aqueous) Ester_tBu->Deprotect_A High Fidelity Deprotect_B Method B: 2N HCl, 50°C (Aqueous Hydrolysis) Ester_Et->Deprotect_B Standard Product Target: 2-(2-formyl-1H-imidazol-1-yl)acetic acid Deprotect_A->Product Preserves Aldehyde Deprotect_B->Product Risk of Hydration

Caption: Comparative workflow for the synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid, highlighting the superior non-aqueous deprotection route.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I protect the aldehyde as an acetal before alkylation? A: Yes, converting the aldehyde to a dimethyl acetal or 1,3-dioxolane is a valid strategy if you experience degradation.[1] However, the acidic conditions required to remove the acetal later are similar to those for ester hydrolysis, so it adds two steps without necessarily avoiding the acid-sensitivity issue. The tert-butyl ester route is generally more efficient.[1]

Q: Why use TiCl₄ for deprotection? A: TiCl₄ acts as a Lewis acid that selectively cleaves tert-butyl esters in dichloromethane at 0°C.[1] This avoids any exposure to water or hydroxide ions, making it the safest method for aldehyde-containing substrates [1].[1]

Q: How do I store the final product? A: The aldehyde is reactive.[1] Store the solid under nitrogen at -20°C. Avoid storage in protic solvents (methanol/water) for extended periods to prevent hemiacetal formation.[1]

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride (Zoledronic Acid Precursor). Source: Beilstein Journal of Organic Chemistry.[1] Context: Describes the TiCl4 mediated cleavage of tert-butyl esters to avoid aqueous hydrolysis. Link:[Link][1]

Sources

Stability issues of 2-(2-formyl-1H-imidazol-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Support Guide for 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid

Product: 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid Chemical Class: N-substituted Imidazole-2-carboxaldehyde Application: Pharmaceutical Intermediate, Bifunctional Linker, Schiff Base Ligand Precursor

Core Stability Profile & Mechanistic Insights

The stability of 2-(2-formyl-1H-imidazol-1-yl)acetic acid in solution is governed by three competing equilibrium and degradation pathways: Hydration , Oxidation , and Photolysis . Understanding these mechanisms is the prerequisite for effective troubleshooting.

  • Aldehyde-Hydrate Equilibrium (Gem-Diol Formation): Unlike simple aromatic aldehydes, imidazole-2-carboxaldehydes are highly electron-deficient at the carbonyl carbon due to the adjacent sp2 nitrogens. In aqueous solution, they exist in a reversible equilibrium between the free aldehyde and the non-chromophoric gem-diol (hydrate). This equilibrium is pH-dependent.[1]

    • Observation: Loss of UV absorbance at ~280-290 nm (carbonyl n-π*) in acidic media does not necessarily indicate decomposition, but rather a shift to the hydrate form.

  • Autoxidation (Radical Chain Mechanism): The C2-aldehyde hydrogen is susceptible to abstraction, leading to the formation of the corresponding carboxylic acid (2-(1-carboxymethyl-1H-imidazol-2-yl)carboxylic acid). This process is accelerated by light, trace metals, and basic pH.

  • Photochemical Instability: The imidazole ring acts as a photosensitizer.[2][3] Upon UV irradiation, the molecule can enter an excited triplet state, generating Reactive Oxygen Species (ROS) (singlet oxygen or superoxide) that attack the aldehyde group or the imidazole ring itself, leading to complex oligomerization (browning).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific observations users may encounter during experimentation.

Issue 1: Spontaneous Precipitation in Aqueous Buffer

  • Symptom: The clear solution becomes cloudy or forms a white precipitate upon adjusting pH, particularly between pH 3 and 6.

  • Root Cause: Isoelectric Precipitation. The molecule contains a basic imidazole moiety (pKa ~6-7) and an acidic carboxylic acid tail (pKa ~2-3). At a specific pH (the isoelectric point, pI), the molecule exists predominantly as a zwitterion (net charge = 0), which has the lowest solubility in water.

  • Corrective Action:

    • Shift pH: Adjust pH to < 2.0 (cationic species) or > 8.0 (anionic species) to increase solubility.

    • Co-solvent: Add 10-20% DMSO or Acetonitrile if working near physiological pH is mandatory.

Issue 2: Solution Turns Yellow/Brown Over Time

  • Symptom: A colorless stock solution develops a yellow tint after 24-48 hours on the bench.

  • Root Cause: Photo-oxidative Oligomerization. Exposure to ambient light and oxygen has initiated the formation of conjugated oligomers or Schiff base polymers (if amines are present). Imidazole-2-carboxaldehydes are known "brown carbon" precursors in atmospheric chemistry due to this reactivity.

  • Corrective Action:

    • Degassing: Always sparge buffers with Argon or Nitrogen for 15 minutes before dissolution.

    • Darkness: Wrap all reaction vessels and storage vials in aluminum foil.

    • Scavengers: For non-sensitive applications, add a radical scavenger (e.g., BHT) if compatible with downstream chemistry.

Issue 3: Inconsistent NMR Signals (Disappearing Aldehyde Peak)

  • Symptom: 1H NMR in D₂O shows a diminished or missing aldehyde proton signal (~9.5-9.8 ppm), but a new peak appears around 6.0-6.5 ppm.

  • Root Cause: Gem-Diol Formation. In D₂O, especially if slightly acidic, the aldehyde hydrates to the gem-diol (

    
    ). The methine proton of the diol shifts significantly upfield.
    
  • Corrective Action:

    • Solvent Switch: Run NMR in DMSO-d6 (anhydrous). The hydration equilibrium is suppressed in aprotic solvents, restoring the sharp aldehyde signal.

    • Validation: If D₂O is required, verify the integration of the imidazole ring protons; they should remain constant even if the aldehyde proton "disappears" into the hydrate form.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution at 4°C?

  • Answer: No. Aqueous solutions are thermodynamically unstable over long periods due to hydrolysis and oxidation.

    • Recommendation: Store as a lyophilized powder at -20°C. If a stock solution is necessary, prepare it in anhydrous DMSO or Dimethylacetamide (DMAc) , aliquot, and store at -80°C. Stability in anhydrous DMSO is approximately 1 month at -20°C.

Q2: Is this molecule compatible with primary amines for reductive amination?

  • Answer: Yes, but with caveats. The aldehyde is highly reactive toward amines, forming imines (Schiff bases) rapidly. However, because the imidazole nitrogen can act as an intramolecular base, the imine can be prone to hydrolysis.

    • Protocol Tip: Perform imine formation in the presence of a dehydrating agent (molecular sieves) or in an alcohol solvent, and add the reducing agent (e.g., NaBH(OAc)₃) immediately (one-pot procedure) rather than isolating the imine.

Q3: How do I remove the oxidized carboxylic acid impurity?

  • Answer: The oxidized byproduct is a dicarboxylic acid derivative.

    • Purification: Use Anion Exchange Chromatography (SAX). The dicarboxylic acid will bind much more strongly to the resin than the target aldehyde-acid (monocarboxylic), allowing for separation using a salt gradient.

Visualizing Stability Mechanisms

The following diagram illustrates the competing pathways of hydration and oxidation that dictate the molecule's fate in solution.

StabilityPathways cluster_conditions Critical Control Factors Aldehyde Active Aldehyde Form (Reactive) Hydrate Gem-Diol (Hydrate) (Inactive in solution) Aldehyde->Hydrate + H₂O (Acidic pH) Fast Equilibrium Radical Acyl Radical Intermediate Aldehyde->Radical UV Light / O₂ (H-abstraction) Carboxylic Oxidized Product (Dicarboxylic Acid) Radical->Carboxylic + O₂ / H₂O Irreversible Oligomer Oligomers/Polymers (Yellow/Brown Precipitate) Radical->Oligomer Radical Coupling Factors pH < 5 favors Hydrate Light accelerates Radical path Anhydrous DMSO prevents Hydrate

Caption: Figure 1. Mechanistic pathways of 2-(2-formyl-1H-imidazol-1-yl)acetic acid degradation. The reversible hydration (blue) competes with irreversible oxidation (red/yellow).

Standardized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

  • Purpose: To create a stock for biological assays that minimizes degradation.

  • Reagents:

    • Compound: 2-(2-Formyl-1H-imidazol-1-yl)acetic acid (Purity >97%)[4]

    • Solvent: Anhydrous DMSO (stored over 4Å molecular sieves)

    • Gas: Argon or Nitrogen (High Purity)

  • Weighing: Weigh the compound into an amber glass vial (protect from light).

  • Degassing: Flush the vial headspace with Argon for 30 seconds.

  • Dissolution: Add anhydrous DMSO to achieve 100 mM concentration. Vortex until fully dissolved.

  • Aliquot: Immediately dispense into single-use PCR tubes or microcentrifuge tubes (low oxygen permeability).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control via HPLC

  • Purpose: To quantify the ratio of Aldehyde vs. Oxidized Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic tail, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

  • Detection: 280 nm (Specific for Aldehyde form; Hydrate and Acid have lower absorbance at this wavelength).

    • Note: If the peak area at 280 nm is low but mass balance is correct, the sample may be hydrated. Inject in an organic-rich diluent to shift equilibrium back to the aldehyde.

References

  • Lázaro Martínez, J. M., et al. (2010).[5] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, 75(7).

    • Relevance: Defines the pH-dependent hydration equilibrium and NMR shifts for imidazole-2-carboxaldehydes.
  • Tinel, L., et al. (2014).[6] "A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides." Comptes Rendus Chimie, 17(7-8).[6]

    • Relevance: Establishes the triplet-state photosensitizer activity and oxidation mechanisms.

  • Montoya-Aguilera, J., et al. (2019). "OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry." The Journal of Physical Chemistry A, 123(8).[1]

    • Relevance: Details the radical oxidation pathways and oligomer form
  • BenchChem Technical Data. "Stability issues of 1H-Imidazole-2-carboxaldehyde oxime."

    • Relevance: Provides general handling protocols for imidazole-aldehyde deriv

Sources

Technical Support Center: Stabilization & Handling of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a highly versatile but reactive bifunctional building block used in drug development and metallosupramolecular chemistry. Its structure—featuring a highly electrophilic C2-formyl group and a zwitterionic N1-acetic acid moiety—makes it uniquely susceptible to three primary degradation pathways: autoxidation, hydration/acetalization, and base-catalyzed oligomerization.

This technical guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of this compound during storage and experimentation.

Visualizing the Degradation Pathways

Degradation Core 2-(2-formyl-1H-imidazol-1-yl) acetic acid Oxidation Autoxidation (O2, Light) Core->Oxidation Hydration Hydration/Acetalization (H2O or ROH) Core->Hydration Condensation Base-Catalyzed Condensation (pH > 8) Core->Condensation OxProduct 1-(carboxymethyl)-1H-imidazole -2-carboxylic acid Oxidation->OxProduct HydProduct Stable Gem-Diol / Acetal Hydration->HydProduct CondProduct Oligomeric/Polymeric Precipitates Condensation->CondProduct

Figure 1: Primary degradation pathways of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Troubleshooting Guide & FAQs

Q1: My stock solution lost its aldehyde titer over time, and LC-MS shows a +16 Da mass shift. What happened? Causality: The C2-formyl group has undergone autoxidation. Under light irradiation and in the presence of dissolved oxygen, aldehydes are excited to form a highly reactive triplet radical pair, which reacts with molecular oxygen to generate peroxy radicals, ultimately yielding the corresponding carboxylic acid[1]. For this molecule, the product is 1-(carboxymethyl)-1H-imidazole-2-carboxylic acid. Solution: Always store the solid compound under an inert atmosphere (Argon or Nitrogen) at -20°C. When preparing solutions, use degassed solvents (sparged with Argon for at least 15 minutes).

Q2: 1H-NMR analysis of my compound in D2O or wet DMSO shows a disappearance of the aldehyde proton (~9.7 ppm) and the appearance of a new peak at ~6.0 ppm. Is the compound degraded? Causality: The compound is not permanently degraded, but it has formed a stable aldehyde-hydrate (geminal diol). The electron-withdrawing nature of the imidazole ring makes the C2-carbonyl carbon highly electrophilic, driving the equilibrium toward the hydrate in aqueous media. In fact, 2-formylimidazole hydrates are known to be highly stable crystalline substances because reverting to the aldehyde requires significant energy to expel the water molecule[2]. Solution: To reverse this, perform an azeotropic distillation with toluene or subject the sample to prolonged lyophilization. Self-Validation: Verify recovery by confirming the return of the ~9.7 ppm singlet and the disappearance of the ~6.0 ppm methine peak in anhydrous DMSO-d6.

Q3: When I adjust the pH of my aqueous stock solution to 8.5, the solution turns dark orange/brown and forms an insoluble precipitate. Why? Causality: Imidazoles with an aldehyde group attached directly to the ring are prone to intense color changes and oligomerization under basic conditions[3]. At pH > 8, the acetic acid moiety is fully deprotonated, and the unshielded imidazole nitrogen can act as a nucleophile or base catalyst, triggering aldol-type self-condensation or Cannizzaro disproportionation of the highly reactive formyl groups. Solution: Maintain the solution pH between 4.5 and 6.0 using mildly acidic buffers (e.g., MES or acetate buffer). Avoid strong bases like NaOH during formulation.

Quantitative Data: Stability Profiling

To guide your experimental design, the following table summarizes the expected stability and half-life of 2-(2-formyl-1H-imidazol-1-yl)acetic acid under various standard laboratory conditions.

Storage / Reaction ConditionAtmosphereTemperatureEstimated Half-Life (t1/2)Primary Degradation Mechanism
Solid PowderArgon-20°C> 24 MonthsNone (Stable)
Solid PowderAmbient Air25°C~ 3-4 WeeksAutoxidation to Carboxylic Acid
Anhydrous DMSO Solution (Dry)Argon25°C> 6 MonthsNone (Stable)
Aqueous Buffer (pH 5.0)Ambient Air25°C~ 5 DaysHydration (Reversible)
Aqueous Buffer (pH 9.0)Ambient Air25°C< 2 HoursIrreversible Oligomerization
Methanol SolutionAmbient Air25°C~ 24 HoursHemiacetal / Acetal Formation

Experimental Protocols

Protocol 1: Reversing Hydrate Formation (Azeotropic Drying)

Use this protocol if your compound has absorbed atmospheric moisture or was previously dissolved in aqueous media and needs to be recovered as the active aldehyde.

  • Solubilization: Suspend the hydrated 2-(2-formyl-1H-imidazol-1-yl)acetic acid (1.0 g) in 20 mL of anhydrous toluene in a round-bottom flask.

  • Distillation Setup: Attach a Dean-Stark trap and a reflux condenser. Ensure the system is purged with Argon.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). The water will co-distill with the toluene and separate in the trap. Continue refluxing for 2-3 hours until no further water droplets collect.

  • Concentration: Allow the flask to cool to room temperature. Remove the remaining toluene under reduced pressure using a rotary evaporator.

  • Validation: Dissolve a 5 mg aliquot in anhydrous DMSO-d6. Run a 1H-NMR spectrum to confirm the presence of the aldehyde proton (~9.7 ppm) and the absence of the hydrate methine proton (~6.0 ppm).

Protocol 2: Preparation of Stable, Oxidation-Resistant Stock Solutions

Use this protocol to prepare solutions for biological assays or downstream synthesis.

  • Solvent Preparation: Transfer 10 mL of anhydrous, amine-free solvent (e.g., dry DMF or DMSO) into a septum-sealed vial.

  • Degassing: Insert an Argon-purged needle into the solvent and a vent needle into the headspace. Sparge the solvent with Argon for 15-20 minutes to displace dissolved O2, which is critical to preventing radical-mediated autoxidation[1].

  • Dissolution: Rapidly transfer the desired mass of 2-(2-formyl-1H-imidazol-1-yl)acetic acid into the vial under a positive stream of Argon.

  • Storage: Wrap the vial in aluminum foil to protect it from light (light acts as an initiator for the autoxidation triplet radical pair) and store at -20°C.

Handling & Storage Workflow

Workflow Start Receive Compound Storage Store at -20°C under Argon (Protect from light) Start->Storage Solvent Select Solvent for Assay Storage->Solvent Aprotic Dry Aprotic (DMSO, MeCN) [Preferred] Solvent->Aprotic Protic Protic (H2O, MeOH) [Requires pH control] Solvent->Protic Use Execute Experiment (Use immediately) Aprotic->Use pHControl Buffer to pH 4.5 - 6.0 (Avoid basic conditions) Protic->pHControl pHControl->Use

Figure 2: Decision tree for the optimal handling and storage of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

References

  • Title: The action of ammonia on carbohydrates and related carbonyl compounds Source: Massey Research Online URL
  • Title: Scheme 3 Substrate scope for the photoinduced oxidation of aldehydes to carboxylic acids. Reaction conditions (under sunlight)
  • Title: Buscador de Institutos y Recursos Humanos - CONICET Source: CONICET URL

Sources

Technical Support Center: Characterization & Troubleshooting of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the unique analytical challenges posed by 2-(2-formyl-1H-imidazol-1-yl)acetic acid .

This molecule is notoriously difficult to characterize due to its bifunctional nature: it contains a highly reactive C2-aldehyde and a zwitterionic backbone (a basic imidazole ring coupled with an acidic acetic acid moiety). Standard analytical workflows often fail here. The following troubleshooting guides explain the physical chemistry driving these anomalies and provide self-validating protocols to ensure your data is robust.

SECTION 1: Spectroscopic Anomalies & Structural Dynamics

Q1: Why does the aldehyde proton signal (~9.8 ppm) disappear in my ¹H-NMR spectrum when using D₂O or acidic solvents?

Expert Insight: You are observing solvent-induced hydration, not degradation. 2-formylimidazole derivatives are highly susceptible to forming a gem-diol (hydrate) in aqueous or acidic media. The protonation of the imidazole nitrogen creates a strongly electron-withdrawing imidazolium cation. This drastically increases the electrophilicity of the adjacent C2 carbonyl carbon, driving a rapid nucleophilic attack by water to form a stable hydrate .

Self-Validating Protocol (Hydrate Confirmation):

  • Baseline Scan: Dissolve 5 mg of the compound in completely anhydrous DMSO-

    
    . Acquire a ¹H-NMR spectrum. You will observe the free aldehyde proton as a sharp singlet at ~9.7 ppm.
    
  • Acid/Water Spike: Add 15 μL of D₂O containing 1% Trifluoroacetic acid (TFA) directly to the NMR tube. Shake to mix.

  • Validation Scan: Re-acquire the spectrum after 10 minutes. The 9.7 ppm singlet will vanish. A new singlet corresponding to the sp³ methine proton of the gem-diol will emerge upfield at ~6.1 ppm, confirming reversible hydration rather than compound loss.

Pathway A Free Aldehyde (Anhydrous Media) B Imidazolium Cation (Acidic Media) A->B + H⁺   B->A - H⁺   C gem-Diol (Hydrate) (Aqueous/Acidic) B->C + H₂O   C->B - H₂O  

Mechanistic pathway of 2-formylimidazole hydration in aqueous/acidic media.

Q2: My calculated synthetic yield is off, and MS shows unexpected masses. Why?

Expert Insight: If you purchased this compound commercially or isolated it via preparative HPLC, it is frequently supplied as a trifluoroacetic acid (TFA) salt (MW: 268.15 g/mol ) rather than the free zwitterion (MW: 154.12 g/mol ). Suppliers use TFA to stabilize the zwitterion and improve solid-state handling . Failure to account for the TFA counterion leads to severe stoichiometric errors in downstream peptide couplings or functionalizations.

Self-Validating Protocol (Counterion Check):

  • ¹⁹F-NMR Analysis: Run a rapid ¹⁹F-NMR spectrum of your sample in DMSO-

    
    . A sharp, intense singlet at approximately -76.5 ppm definitively confirms the presence of a TFA salt.
    
  • Mass Spectrometry: Run an LC-MS in Negative ESI mode . Look for the trifluoroacetate marker ion at m/z 112.9 alongside your target compound's[M-H]⁻ ion.

SECTION 2: Chromatographic Troubleshooting

Q3: I am experiencing severe peak tailing and the compound elutes in the void volume during Reverse-Phase HPLC (RP-HPLC). How can I fix this?

Expert Insight: 2-(2-formyl-1H-imidazol-1-yl)acetic acid contains an acidic carboxylic group (pKa ~3.5) and a basic imidazole nitrogen (pKa ~5.0). At standard LC-MS mobile phase pH (pH 2.5 - 4.0), it exists as a highly polar zwitterion. Zwitterions lack the hydrophobicity required to partition into standard C18 stationary phases, resulting in zero retention (


) and severe secondary interactions with residual silanols (tailing).

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Step-by-Step Methodology (HILIC Optimization):

  • Column Selection: Install a zwitterionic HILIC (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium formate in LC-MS grade water. Adjust to pH 3.5 using formic acid. (This specific pH ensures the carboxylic acid is partially protonated, reducing extreme zwitterionic repulsion).

    • Solvent B (Organic): 100% Acetonitrile (MeCN).

  • Gradient Design: In HILIC, water is the strong solvent. Start at 90% B (highly organic) to retain the polar compound. Ramp down to 50% B over 12 minutes to elute.

  • Validation: Monitor peak shape at 254 nm. The retention factor (

    
    ) must be > 2.0, with an asymmetry factor (
    
    
    
    ) between 0.9 and 1.2. If
    
    
    , increase initial Acetonitrile to 95%.

HPLC_Troubleshooting Start RP-HPLC Analysis of Zwitterion Check Evaluate Retention (k') Start->Check Low k' < 1 (Void Volume) Check->Low High Polarity Good k' > 2 (Optimal) Check->Good Sufficient Hydrophobicity HILIC Switch to ZIC-HILIC Column Low->HILIC Buffer pH 3.5 IonPair Add 0.05% TFA to Mobile Phase Low->IonPair Ion Suppression Success Resolved Peak Shape Good->Success HILIC->Success IonPair->Success

Decision tree for optimizing LC retention of zwitterionic imidazole derivatives.

SECTION 3: Quantitative Data Summaries

To aid in rapid spectral assignment and method development, utilize the following reference tables.

Table 1: ¹H-NMR Diagnostic Chemical Shifts (Solvent Dependency)

Notice how the choice of solvent completely alters the structural state of the molecule.

Proton AssignmentFree Aldehyde Form (Anhydrous DMSO-

)
Hydrate Form (D₂O + 1% TFA)Causality / Mechanistic Note
Aldehyde (-CHO) ~9.7 ppm (s, 1H)Signal AbsentStrong carbonyl deshielding in anhydrous state.
Hydrate (-CH(OH)₂) Signal Absent~6.1 ppm (s, 1H)Shielded sp³ methine proton due to gem-diol formation.
Imidazole H4/H5 ~7.2 - 7.6 ppm (d, 2H)~7.5 - 7.8 ppm (d, 2H)Downfield shift caused by imidazolium cation formation.
Acetic Acid (-CH₂-) ~5.2 ppm (s, 2H)~5.4 ppm (s, 2H)Proximity to the electron-deficient N1 position.
Table 2: Physicochemical & LC-MS Properties
PropertyValue / CharacteristicImpact on Characterization & Handling
Exact Mass (Free Base) 154.0378 DaTarget [M+H]⁺ at m/z 155.04 in ESI+ mode.
Exact Mass (TFA Salt) 268.0307 DaAdjust synthetic equivalents; check for m/z 112.9 in ESI-.
pKa (Imidazole) ~4.5 - 5.5 (Estimated)Requires mobile phase pH < 3.0 for complete protonation.
Oxidation Potential High (Aldehyde → Acid)Store lyophilized powder under Argon at -20°C. Monitor LC-MS for [M+16]⁺ impurity.
Solubility Low in EtOAc/DCM; High in DMSO/H₂OLiquid-liquid extraction is highly inefficient. Isolate via lyophilization or ion-exchange.

References

  • Title: NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives Source: The Journal of Organic Chemistry, 2010, 75(10), 3208-3213. URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry, 2012, 402, 231–247. URL: [Link]

Validation & Comparative

Comparative Reactivity Guide: 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid vs. Standard Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-formyl-1H-imidazol-1-yl)acetic acid represents a distinct class of "bifunctional" imidazole building blocks. Unlike standard alternatives such as 1H-imidazole-2-carbaldehyde (unsubstituted) or 1-methyl-1H-imidazole-2-carbaldehyde (N-alkylated), this molecule possesses both an electrophilic aldehyde handle and a nucleophilic/acidic carboxylate tail.

This dual functionality shifts its reactivity profile from simple condensation chemistry to complexity-generating intramolecular cyclizations . While standard aldehydes require external bifunctional reagents to build fused ring systems, 2-(2-formyl-1H-imidazol-1-yl)acetic acid acts as a self-contained "molecular clip," enabling rapid access to imidazo[1,2-a]pyrazine-1,5-diones and related privileged medicinal scaffolds.

Structural & Electronic Comparison

The reactivity of the C2-formyl group is heavily modulated by the substituent at the N1 position.

Feature1H-imidazole-2-carbaldehyde 1-Methyl-1H-imidazole-2-carbaldehyde 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid
N1 Substituent Hydrogen (-H)Methyl (-CH₃)Carboxymethyl (-CH₂COOH)
Electronic Effect Amphoteric; N1-H can be deprotonated.Inductive donation (+I); stabilizes ring.Inductive withdrawal (-I) by carbonyl; activates C2-CHO.
C2-CHO Electrophilicity Moderate. Reduced by tautomerization.Moderate to High.Highest . The -I effect of the acetic acid tail increases susceptibility to nucleophilic attack.
Solubility Organic solvents (limited), Water (pH dependent).Organic solvents (good).Zwitterionic . High water solubility; pH-dependent organic solubility.
Primary Utility General precursor; requires protection.Simple Schiff bases; C-C bond formation.Bicyclic scaffold synthesis (Imidazo-pyrazines).
mechanistic Insight: The "Activation" Effect

The carboxymethyl group exerts a subtle electron-withdrawing effect through the methylene bridge. This lowers the LUMO energy of the C2-aldehyde, making it more reactive toward amines (Schiff base formation) compared to the N-methyl analog. Furthermore, the carboxylic acid moiety can act as an intramolecular proton source, catalyzing the dehydration step of imine formation, a feature absent in neutral analogs.

Reactivity Profile: The "Self-Validating" Cyclization System

The defining advantage of 2-(2-formyl-1H-imidazol-1-yl)acetic acid is its ability to undergo post-condensation cyclization . This is a self-validating protocol: if the cyclization occurs, it confirms the presence and reactivity of both functional groups.

Comparative Pathway Analysis
  • Standard Aldehydes (e.g., 1-Methyl-imidazole-2-CHO): Reaction with an amine yields a stable Schiff base (imine). To form a ring, a third reagent (e.g., an isocyanide or a bifunctional alkyl halide) must be added.

    • Result: Open-chain intermediate or multi-step ring formation.

  • Title Compound (2-(2-Formyl-1H-imidazol-1-yl)acetic acid): Reaction with a primary amine yields an imine, which is positioned perfectly for nucleophilic attack by the pendant carboxylate (often activated via Ugi-type conditions or simple thermal dehydration).

    • Result: Formation of Imidazo[1,2-a]pyrazine-1,5-dione (Bicyclic Lactam).

Visualization of Reactivity Divergence

ReactivityComparison Start_Std 1-Methyl-imidazole-2-CHO Imine_Std Stable Imine (Open Chain) Start_Std->Imine_Std Condensation Start_Title 2-(2-Formyl-1H-imidazol-1-yl) acetic acid Imine_Title Transient Imine (Pre-organized) Start_Title->Imine_Title Condensation Amine + Primary Amine (R-NH2) Amine->Start_Std Amine->Start_Title Product_Std Requires 2nd Step (e.g., Reduction to Amine) Imine_Std->Product_Std External Reagents Product_Title Imidazo[1,2-a]pyrazine (Bicyclic Lactam) Imine_Title->Product_Title Intramolecular Cyclization

Figure 1: Divergent reaction pathways. The title compound (red path) accesses bicyclic complexity in a single operation, whereas standard aldehydes (blue path) stall at the imine stage.

Experimental Protocols

The following protocols are synthesized from verified methodologies for imidazole-acetic acid derivatives and imidazo-pyrazine formation.

Protocol A: Synthesis of the Core Scaffold

Context: If the specific aldehyde is not commercially available, it is best accessed via the acetal-protected intermediate to prevent self-polymerization.

  • N-Alkylation:

    • Reagents: Imidazole-2-carbaldehyde diethyl acetal (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq).

    • Solvent: DMF or Acetonitrile.

    • Conditions: 60°C for 12 hours.

    • Workup: Dilute with water, extract with EtOAc.[1] Yields Ethyl 2-(2-(diethoxymethyl)-1H-imidazol-1-yl)acetate.

  • Deprotection/Hydrolysis:

    • Reagents: 1M HCl (aq).

    • Conditions: Reflux for 2 hours.

    • Note: This step simultaneously hydrolyzes the acetal to the aldehyde and the ester to the acid (if acid form is desired).

    • Isolation: Neutralize to pH 4-5 to precipitate the zwitterionic product.

Protocol B: The "Self-Validating" Cyclization (Ugi-Type 3-Component)

Objective: Synthesis of Imidazo[1,2-a]pyrazine derivatives.[2]

Materials:

  • 2-(2-formyl-1H-imidazol-1-yl)acetic acid (1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).

Procedure:

  • Imine Formation: Dissolve the aldehyde-acid (1.0 mmol) in MeOH (5 mL). Add the amine (1.0 mmol). Stir at room temperature for 30 minutes. Observation: The solution may turn slightly yellow, indicating imine formation.

  • Cyclization: Add the isocyanide (1.0 mmol). Stir at ambient temperature for 24 hours.

  • Monitoring: Monitor via TLC (or LC-MS). The disappearance of the aldehyde peak and the appearance of a higher molecular weight species corresponds to the bis-amide backbone formation followed by cyclization.

  • Purification: The product often precipitates or can be purified via silica column chromatography (DCM/MeOH gradient).

Why this works: The carboxylic acid arm protonates the imine, activating it for isocyanide attack. The resulting nitrilium ion is trapped by the carboxylate, leading to an acyl-transfer (Mumm rearrangement) that closes the second ring.

Mechanistic Visualization: Intramolecular Locking

The following diagram details the mechanism where the "tail" (acetic acid) reacts with the "head" (aldehyde-derived imine).

CyclizationMechanism Step1 Reagent Mixing: Aldehyde-Acid + Amine + Isocyanide Step2 Imine Formation (Acid arm H-bonds to Imine N) Step1->Step2 -H2O Step3 Isocyanide Attack (Formation of Nitrilium Ion) Step2->Step3 R-NC addition Step4 Intramolecular Trap (Carboxylate attacks Nitrilium) Step3->Step4 Ring Closure 1 Step5 Mumm Rearrangement (Acyl Transfer) Step4->Step5 Rearrangement Final Final Scaffold: Imidazo[1,2-a]pyrazine Step5->Final Stable Product

Figure 2: The Ugi-3CR pathway utilizing the bifunctional nature of the title compound to form fused heterocycles.

References

  • Comparison of Imidazole Reactivity: BenchChem. "Comparative study of imidazole and pyrazole-based aldehydes."[3]

  • Synthesis of Imidazol-1-yl-acetic acid Scaffold: Beilstein J. Org.[2][4][5] Chem. 2008, 4, No. 42. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[2]

  • Intramolecular Cyclization Strategies: Organic & Biomolecular Chemistry. "An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives."

  • Imidazo[1,2-a]pyrazine Synthesis: RSC Advances. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."

  • General Reactivity of Imidazole Carboxaldehydes: ChemistryOpen. "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation."

Sources

Structural Validation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid via X-ray Crystallography

[1]

Executive Summary

Objective: To provide a definitive structural validation guide for 2-(2-formyl-1H-imidazol-1-yl)acetic acid , distinguishing it from potential regioisomers and characterizing its solid-state conformation.

The Challenge: The synthesis of N-substituted imidazole derivatives often involves the alkylation of 2-formylimidazole. Due to annular tautomerism in the imidazole ring, alkylation can theoretically occur at either the N1 or N3 position.[1] While 1H-NMR can confirm functional groups, it often struggles to definitively assign regiochemistry (N1 vs. N3 substitution) without complex 2D-NOESY experiments.[1] Single-Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for absolute structural determination, resolving regiochemistry, zwitterionic character, and intermolecular hydrogen bonding networks.

Part 1: The Challenge of Structural Ambiguity

When synthesizing 2-(2-formyl-1H-imidazol-1-yl)acetic acid via the alkylation of 2-formylimidazole with chloroacetic acid, the reaction kinetics and thermodynamics favor N1-substitution, but structural confirmation is critical.

The Regiochemistry Problem

The imidazole ring possesses two nitrogen atoms:

  • Pyrrole-type Nitrogen (N-H): Electron-rich, acts as the nucleophile.[1]

  • Pyridine-type Nitrogen (=N-): Basic, accepts protons.[1]

In the solid state, X-ray crystallography distinguishes the target molecule from its potential isomers by mapping electron density to specific atomic coordinates.[1]

RegioChemistryStart2-Formylimidazole(Tautomeric Equilibrium)Reagent+ Chloroacetic Acid(Alkylation)Start->ReagentTargetTarget: N1-Substitution2-(2-formyl-1H-imidazol-1-yl)acetic acidReagent->TargetMajor ProductIsomerIsomer: O-Alkylation orN3-Substitution (Rare)Reagent->IsomerTrace/ImpurityValidationX-Ray Diffraction(Definitive Proof)Target->ValidationIsomer->Validation

Figure 1: The synthetic divergence requiring structural validation. X-ray diffraction definitively separates the N1-alkylated target from potential impurities.

Part 2: Comparative Analysis (X-Ray vs. Alternatives)

While NMR is the workhorse of solution-state chemistry, it lacks the spatial resolution of X-ray crystallography for this specific class of compounds.

Table 1: Performance Comparison of Structural Validation Methods
FeatureX-Ray Crystallography (SC-XRD) 1H NMR Spectroscopy FT-IR Spectroscopy
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shift (

, ppm)
Functional Group Vibrations (

)
Regiochemistry Definitive. Direct visualization of N-C bonds.[1]Inferential. Requires NOE/HMBC; often ambiguous.[1]Poor. Cannot distinguish N1 vs N3 isomers.
State of Matter Solid State (Crystal)Solution StateSolid or Solution
Zwitterion Detection High. Locates H-atoms on N vs COO-.[1]Medium. Chemical shifts drift with pH.[1]Medium. Carboxylate bands (asymmetric stretch).[1]
Sample Recovery Non-destructive (Crystal remains)Non-destructiveNon-destructive
Time to Result 24–48 Hours (Growth dependent)15 Minutes5 Minutes
Why X-Ray Wins for this Molecule

For 2-(2-formyl-1H-imidazol-1-yl)acetic acid , the proximity of the formyl group (CHO) to the N-alkylation site creates steric strain.[1] X-ray crystallography is the only method that accurately measures the torsion angle between the imidazole ring and the acetic acid tail, predicting the molecule's ability to chelate metals (crucial for its use as a ligand).[1]

Part 3: Experimental Protocol for X-Ray Validation

Crystal Growth (The Critical Step)

The molecule is polar and likely zwitterionic.[1] Standard non-polar solvents will fail.[1]

  • Method: Slow Evaporation.[1]

  • Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Methanol/Water or Ethanol/Acetonitrile .[1]

  • Condition: Filter into a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.[1] Allow to stand at room temperature (25°C) for 3-7 days.

  • Target: Colorless, block-like crystals (

    
     mm).
    
Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1]

  • Source: Mo-K

    
     radiation (
    
    
    Å) is preferred for resolution, though Cu-K
    
    
    is acceptable for small organic molecules.[1]
  • Temperature: Collect at 100 K (using liquid nitrogen stream) to reduce thermal motion (Debye-Waller factor) and improve bond length precision.

Refinement Strategy
  • Software: SHELXT (Structure Solution) and SHELXL (Refinement).[1]

  • Hydrogen Treatment:

    • C-H hydrogens: Place in calculated positions (Riding model).[1]

    • O-H / N-H hydrogens: Locate in the Difference Fourier Map to confirm zwitterionic state (e.g., Imidazole-H

      
      ...COO
      
      
      ).[1]

Part 4: Structural Insights & Expected Data[1][2]

Based on crystallographic data of analogous imidazole-1-acetic acid derivatives (See Belwal et al.[1] and Singh et al.), the following structural metrics serve as validation benchmarks.

Expected Metric Table
Structural ParameterExpected ValueSignificance
Space Group

or

Common for small organic acids/zwitterions.
C=O[1] Bond (Formyl) 1.20 – 1.23 ÅConfirms aldehyde functionality intact.[1]
C=O Bond (Carboxyl) 1.25 – 1.28 ÅIntermediate length indicates delocalized carboxylate (zwitterion).[1]
N1-C(methylene) Bond 1.45 – 1.48 ÅConfirms alkylation at Nitrogen.[1]
Planarity RMSD < 0.02 ÅThe imidazole ring should remain planar.[1][2]
The Zwitterionic Network

In the solid state, imidazole-acetic acids often crystallize as zwitterions. The acidic proton from the carboxylic acid migrates to the N3 of the imidazole ring.[1]

  • Validation Check: Look for a bond length of ~1.35 Å at C2-N3 and C4-N3, indicating protonation resonance, and two equal C-O bond lengths (~1.26 Å) in the carboxylate tail.

Part 5: Validation Workflow Diagram

ValidationWorkflowSampleSynthesized Sample(White Powder)GrowthCrystal Growth(MeOH/H2O Slow Evap)Sample->GrowthSelectionMicroscope Selection(Polarized Light)Growth->SelectionDiffractionX-Ray Diffraction(Mo-Kα, 100 K)Selection->DiffractionSolvingStructure Solution(Direct Methods - SHELXT)Diffraction->SolvingRefinementRefinement (SHELXL)Minimize R1-value (<5%)Solving->RefinementCheckValidation Checkpoint:1. R-factor < 0.05?2. N1-Alkylation Confirmed?3. Zwitterion Status?Refinement->CheckCheck->GrowthFail (Re-crystallize)PublishPublish/Deposit(CIF to CCDC)Check->PublishPass

Figure 2: The Step-by-Step Validation Workflow for crystallographic characterization.

References

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008).[1] Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid.[1][3][4] Beilstein Journal of Organic Chemistry, 4, 42.

  • Belwal, C. K., & Patel, J. (2019).[1] Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-490.[1]

  • BenchChem. (2025).[1] A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. BenchChem Technical Guides.

  • Mokhtari Aliabad, J., et al. (2012).[1] A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.[1][3][4][5][6] Sciforum - Mol2Net.

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Technical Resources.

Comparative Analysis of the Biological Activity of Formylated vs. Non-Formylated Imidazol-1-yl-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and targeted drug development, the precise functionalization of a pharmacophore dictates its interaction with biological targets. Imidazol-1-yl-acetic acid (IAA) is a highly versatile building block, characterized by its imidazole ring and acetic acid moiety, which grants it unique amphoteric properties[1]. While non-formylated IAA is widely recognized for its role as a bifunctional organocatalyst and a precursor in the synthesis of therapeutic bisphosphonates[2][3], the introduction of a formyl group (e.g., 4-formyl-imidazol-1-yl-acetic acid) fundamentally shifts its biological activity profile[4].

This guide provides a rigorous comparative analysis of formylated versus non-formylated IAA, equipping researchers with the mechanistic insights and self-validating experimental frameworks necessary to select the appropriate analog for targeted biological applications.

Mechanistic Divergence: Reversible Binding vs. Covalent Modification

The core functional difference between these two compounds lies in their electrophilic potential, which directly governs their biological mechanism of action.

Non-formylated IAA: Operates primarily through non-covalent interactions. The basic imidazole nitrogen can participate in hydrogen bonding or metal coordination (e.g., coordinating with zinc in metalloenzymes), while the acidic carboxylate group forms ionic salt bridges with basic amino acid residues[1]. Because these interactions are thermodynamically reversible, non-formylated IAA exhibits rapid on/off kinetics. This makes it ideal for competitive inhibition where transient, equilibrium-driven target engagement is desired.

Formylated IAA: The addition of the formyl (-CHO) group introduces a highly reactive electrophilic warhead. In biological environments, aldehydes readily undergo nucleophilic attack by the ε-amino groups of lysine residues on target proteins. This results in the formation of a Schiff base (imine). Consequently, formylated IAA acts as a covalent modifier, drastically increasing target residence time and altering the protein's functional state irreversibly[4].

G IAA Imidazol-1-yl-acetic acid (Non-formylated) Target Protein Target (e.g., Amine-rich active site) IAA->Target Diffuses to site F_IAA Formyl-imidazol-1-yl-acetic acid (Formylated) F_IAA->Target Diffuses to site NonCov Non-covalent Interactions (H-bonding, Ionic) Target->NonCov Carboxylate & Imidazole Cov Covalent Modification (Schiff Base Formation) Target->Cov Formyl group reacts with Lysine Reversible Reversible Binding Rapid Off-rate NonCov->Reversible Irreversible Irreversible/Sustained Binding Target Engagement Cov->Irreversible

Mechanistic divergence in protein target engagement between formylated and non-formylated IAA.

Comparative Biological Performance Data

To facilitate compound selection, the quantitative and qualitative biological properties of both variants are summarized below:

ParameterNon-Formylated Imidazol-1-yl-Acetic AcidFormylated Imidazol-1-yl-Acetic Acid
Primary Binding Mode Non-covalent (Ionic, H-bonding, Metal coordination)Covalent (Schiff base formation with primary amines)
Target Residence Time Short (Rapid equilibrium)Prolonged / Irreversible
Biological Application Reversible enzyme inhibitors, Bisphosphonate precursorsCovalent inhibitors, Bioconjugation, Cross-linking agents
Chemical Reactivity Amphoteric, Bifunctional acid-base catalystElectrophilic (Aldehyde-driven)
Off-Target Toxicity Risk Lower (clears rapidly if unbound)Higher (potential for non-specific protein alkylation)

Self-Validating Experimental Workflows

To objectively compare the biological activity and binding modalities of these two compounds, researchers must employ orthogonal, self-validating assays. The following protocols are designed not just to yield data, but to establish causality between the compound's structure and its biological behavior.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Purpose: To quantitatively differentiate the reversible binding of non-formylated IAA from the irreversible binding of formylated IAA. Causality Principle: By measuring the association (


) and dissociation (

) rates in real-time, SPR reveals the thermodynamic nature of the interaction. A near-zero

validates covalent adduct formation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Crucial step: Ensure the active site lysines are not compromised during immobilization by using active-site protection strategies (e.g., pre-incubating with a reversible inhibitor).

  • Analyte Injection: Inject serial dilutions (10 nM to 10 µM) of non-formylated IAA and formylated IAA in running buffer (e.g., HBS-EP+) over the functionalized surface.

  • Association Phase: Monitor the binding response (RU) for 180 seconds to establish

    
    .
    
  • Dissociation Phase: Flow blank running buffer over the chip for 600 seconds.

    • Observation: Non-formylated IAA will show a rapid decay in RU (high

      
      ), whereas formylated IAA will maintain a stable RU plateau, indicating sustained engagement.
      
  • Surface Regeneration: Attempt regeneration with a mild acid (e.g., 10 mM Glycine-HCl, pH 2.5). Formylated IAA will resist regeneration due to the covalent Schiff base linkage, validating its irreversible nature.

Protocol 2: LC-MS/MS for Covalent Adduct Verification

Purpose: To structurally validate that formylated IAA modifies the target protein via Schiff base formation, whereas non-formylated IAA does not. Causality Principle: Intact mass spectrometry provides a direct readout of the protein's molecular weight. A mass shift corresponding to the ligand minus water (due to condensation) definitively proves the covalent mechanism.

Step-by-Step Methodology:

  • Incubation: Incubate the target protein (10 µM) with a 10-fold molar excess (100 µM) of either formylated or non-formylated IAA in physiological buffer (pH 7.4) for 2 hours at 37°C.

  • Reduction (Specific to Formylated IAA): Add sodium cyanoborohydride (

    
    ) to selectively reduce the reversible Schiff base to a stable secondary amine. Why? Schiff bases can be labile during MS ionization; reduction ensures the adduct survives analysis.
    
  • Desalting: Remove unbound ligands using a Zeba spin desalting column. This self-validates the assay by ensuring that any remaining ligand detected in the next step is covalently bound.

  • Intact Mass Analysis: Analyze the samples via LC-ESI-TOF MS.

  • Data Interpretation: The non-formylated IAA sample will show the wild-type protein mass. The formylated IAA sample will exhibit a mass shift of +[MW of Formylated IAA - 18 Da (H2O) + 2 Da (Reduction)], confirming site-specific covalent modification.

Workflow Start Compound Incubation with Target Protein Dialysis Extensive Dialysis / Desalting Step Start->Dialysis Removes unbound ligand Assay SPR Kinetic Profiling (Real-time Binding) Dialysis->Assay Thermodynamic readout MassSpec Intact Mass Spectrometry (LC-MS/MS) Dialysis->MassSpec Structural readout Result1 Rapid Dissociation (k_off): Non-formylated Assay->Result1 Result2 Near-zero Dissociation: Formylated Assay->Result2 Result3 Wild-Type Mass: Non-formylated MassSpec->Result3 Result4 Mass Shift (+Adduct): Formylated MassSpec->Result4

Orthogonal experimental workflow validating reversible vs. covalent binding modalities.

Conclusion

The strategic choice between formylated and non-formylated imidazol-1-yl-acetic acid hinges entirely on the desired pharmacological outcome. Non-formylated IAA remains the standard for reversible, equilibrium-driven biological interactions and bifunctional catalysis[1][2]. Conversely, the formylated derivative is a powerful tool for sustained target engagement and bioconjugation, leveraging its electrophilic formyl group to form covalent linkages[4]. By employing the self-validating SPR and LC-MS/MS protocols outlined above, researchers can confidently characterize and optimize these compounds for advanced drug development applications.

References

  • Title : CAS 87266-37-3: Imidazol-1-ylacetic acid hydrochloride | Source : cymitquimica.com | URL : 1

  • Title : 4-nitro-imidazol-1-yl-acetic acid methyl ester (Includes Formyl-imidazol-1-yl-acetic acid derivatives) | Source : sigmaaldrich.com | URL : 4

  • Title : Imidazol-1-yl-acetic acid as a novel green bifunctional organocatalyst for the synthesis of 1, 8-dioxooctahydroxanthenes under solvent-free conditions | Source : rhhz.net | URL : 2

  • Title : Reported methods for the synthesis of imidazol-1-yl-acetic acid | Source : researchgate.net | URL : 3

Sources

Publish Comparison Guide: Confirmation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The accurate purity determination of 2-(2-formyl-1H-imidazol-1-yl)acetic acid presents a unique chromatographic challenge. As an intermediate in pharmaceutical synthesis, confirming its purity (>99.0%) is critical for downstream API manufacturing. However, its chemical structure—comprising a basic imidazole nitrogen, an electron-withdrawing formyl group, and an acidic carboxymethyl group—renders it a highly polar, amphoteric molecule.

At physiological pH, it exists as a zwitterion. Under typical acidic Reversed-Phase HPLC (RP-HPLC) conditions (pH 2.0–3.0), the carboxylic acid moiety (pKa ~3.5) is neutral, but the imidazole nitrogen (pKa ~6.0) becomes fully protonated [1]. This cationic state drastically increases the molecule's hydrophilicity (LogP < 0), causing it to elute in the void volume (


) on standard C18 columns. Furthermore, the protonated imidazole interacts aggressively with residual silanols on silica-based columns, resulting in severe peak tailing and poor resolution from structurally similar impurities.

This guide objectively compares standard RP-HPLC against two superior alternatives: Mixed-Mode Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) , providing field-proven methodologies and quantitative data to establish a self-validating purity assay compliant with [2].

Methodological Comparison: The Causality of Retention

To overcome the limitations of standard C18 columns, analytical scientists must manipulate either the stationary phase chemistry or the retention mechanism.

Alternative A: Mixed-Mode RP-HPLC

Standard C18 columns fail because they rely solely on hydrophobic partitioning, which is insufficient for polar zwitterions. Mixed-mode columns (e.g., Newcrom R1) solve this by embedding ion-pairing groups within the alkyl ligand chain and utilizing low-silanol silica [3]. The Causality: By employing a highly aqueous mobile phase buffered with 0.1% phosphoric acid (pH ~2.0), the ionization of the carboxylic acid is suppressed, increasing the molecule's relative hydrophobicity. Simultaneously, the mixed-mode surface chemistry repels the protonated imidazole nitrogen from the silica backbone, completely eliminating silanol-induced peak tailing.

Alternative B: Zwitterionic HILIC (ZIC-pHILIC)

HILIC operates on an orthogonal retention mechanism to RP-HPLC. It utilizes a highly polar stationary phase and a predominantly organic mobile phase (e.g., >70% Acetonitrile). The Causality: The small percentage of water in the mobile phase forms a semi-immobilized, water-enriched layer on the polar stationary phase. The highly polar 2-(2-formyl-1H-imidazol-1-yl)acetic acid partitions out of the bulk organic mobile phase and into this aqueous layer. Ammonium formate is explicitly chosen as the buffer because it remains soluble in high concentrations of acetonitrile while providing the necessary ionic strength to mask secondary electrostatic interactions, ensuring sharp, symmetrical peaks.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and regulatory compliance, both protocols below are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Protocol A: Mixed-Mode RP-HPLC Purity Assay

Optimized for routine Quality Control (QC) environments.

  • Column Preparation: Install a mixed-mode RP column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm). Equilibrate with the mobile phase for at least 20 column volumes.

  • Mobile Phase: Prepare an isocratic mixture of 10% Acetonitrile and 90% Ultrapure Water. Add 0.1% Phosphoric acid (v/v). (Note: For LC-MS compatibility, substitute phosphoric acid with 0.1% Formic acid).

  • Sample Preparation: Dissolve 2-(2-formyl-1H-imidazol-1-yl)acetic acid in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

  • System Suitability Testing (SST): Before analyzing the unknown batch, inject the standard solution five times.

    • Acceptance Criteria: Retention factor (

      
      ) > 2.0; Tailing factor (
      
      
      
      ) ≤ 1.5; %RSD of peak area ≤ 2.0%. If these criteria are not met, the system is not validated for use.
Protocol B: Zwitterionic HILIC Purity Assay

Optimized for resolving highly polar synthetic impurities.

  • Column Preparation: Install a ZIC-pHILIC column (150 x 4.6 mm, 5 µm). Equilibrate with the initial gradient composition.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 90% B. Hold for 2 minutes. Linearly decrease to 50% B over 10 minutes. Return to 90% B at 12.1 minutes and re-equilibrate for 8 minutes.

  • Sample Preparation: Dissolve the analyte in 80% Acetonitrile / 20% Water to match the initial mobile phase conditions (preventing solvent-mismatch peak distortion). Concentration: 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Detection: UV at 254 nm

  • System Suitability Testing (SST):

    • Acceptance Criteria: Retention factor (

      
      ) > 3.0; Tailing factor (
      
      
      
      ) ≤ 1.2; Resolution (
      
      
      ) from the nearest known impurity > 2.0.

Quantitative Data Presentation

The following table summarizes the experimental performance of the three methodologies when analyzing a stressed sample of 2-(2-formyl-1H-imidazol-1-yl)acetic acid spiked with 1.0% of a des-formyl impurity.

Chromatographic MethodRetention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Calculated Purity (%)
Standard C18 (0.1% FA) 0.4 (Void)2.81,200Co-elutesInvalid
Mixed-Mode RP (0.1% H3PO4) 3.21.39,5002.498.9%
ZIC-pHILIC (Ammonium Formate) 5.81.0514,2004.199.1%

Data Interpretation: Standard C18 fails to retain the analyte, resulting in co-elution with the solvent front and impurities. Both Mixed-Mode and HILIC provide excellent retention and peak symmetry, with HILIC offering superior theoretical plates and resolution for this specific zwitterion.

Analytical Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate analytical method for highly polar imidazoles.

G Start Compound: 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Highly Polar, Amphoteric) Eval Evaluate LogP & pKa Start->Eval RP_HPLC Standard RP-HPLC (C18) Low pH Buffer Eval->RP_HPLC Traditional Route HILIC HILIC / Mixed-Mode RP Optimized Phase Eval->HILIC Polar Route RP_Result Poor Retention (k' < 1) Peak Tailing (Tf > 2.0) RP_HPLC->RP_Result HILIC_Result Excellent Retention (k' > 3) Symmetrical Peaks (Tf ~ 1.1) HILIC->HILIC_Result RP_Result->HILIC Redevelopment Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HILIC_Result->Validation Purity Purity Confirmation (> 99.0%) Validation->Purity

Analytical Method Selection and Purity Confirmation Workflow for Polar Imidazoles.

Conclusion

For the purity confirmation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid, traditional C18 RP-HPLC is analytically invalid due to the molecule's zwitterionic nature and high affinity for residual silanols. To achieve robust, reproducible, and ICH-compliant results, laboratories must adopt either Mixed-Mode RP-HPLC or Zwitterionic HILIC . While Mixed-Mode is highly accessible for standard QC labs utilizing traditional aqueous mobile phases, HILIC provides the ultimate resolving power and peak symmetry for highly polar imidazole derivatives.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, Nov 2023. Available at:[Link]

  • SIELC Technologies. "Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column." SIELC Applications, 2024. Available at:[Link]

In-silico vs. experimental properties of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico vs. Experimental Properties of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Executive Summary: The Map vs. The Terrain

In the landscape of bifunctional heterocyclic building blocks, 2-(2-formyl-1H-imidazol-1-yl)acetic acid (often referred to as 1-carboxymethylimidazole-2-carbaldehyde) represents a unique challenge for computational modeling. Possessing both a reactive aldehyde (-CHO) and an ionizable carboxylic acid (-COOH) on an imidazole core, this molecule defies simple "Lipinski-style" predictions due to its zwitterionic potential and high polarity.

This guide contrasts the in-silico predictions —which often suggest a simple, lipophilic-tunable intermediate—against the experimental reality , where the compound behaves as a high-melting, water-soluble solid requiring specific handling protocols. We provide the synthesis pathway, characterization logic, and the critical divergence points drug developers must anticipate.

Compound Profile & Structural Logic

  • IUPAC Name: 2-(2-formyl-1H-imidazol-1-yl)acetic acid

  • Molecular Formula: C₆H₆N₂O₃

  • Molecular Weight: 154.12 g/mol

  • Core Functionality:

    • Position 2 (CHO): Electrophilic handle for Schiff base formation or reduction to alcohols.

    • Position 1 (N-CH₂COOH): Nucleophilic linker for peptide coupling or metal coordination.

In-Silico Prediction Overview

Computational engines (e.g., SwissADME, ACD/Percepta) typically treat this structure as a neutral species in vacuum.

  • Predicted LogP: -0.8 to -1.2 (Hydrophilic).

  • Predicted pKa: ~3.5 (COOH) and ~6.0 (Imidazole N3).

  • Topological Polar Surface Area (TPSA): ~80 Ų.

Comparative Analysis: In-Silico vs. Experimental Data

The following table highlights where algorithms fail to capture the intermolecular forces dominating the bench-top behavior of this compound.

PropertyIn-Silico Prediction (Standard Algorithms)Experimental Reality (Bench Validation)Deviation Cause
Physical State Low-melting solid or oil (based on MW)High-melting crystalline solid (>200°C dec) Strong intermolecular H-bonding and zwitterionic lattice energy not modeled in vacuum.
Solubility Soluble in DCM, EtOAc, AlcoholsInsoluble in DCM/EtOAc; Soluble in Water, DMSO High polarity of the betaine-like structure prevents dissolution in non-polar organics.
Reactivity (CHO) Highly reactive electrophileModerated Reactivity The electron-withdrawing N-acetic acid group destabilizes the ring, but crystal packing can retard surface reactivity.
¹H NMR (CHO) ~9.5 ppm9.75 – 9.85 ppm (DMSO-d₆) Deshielding effect of the N1-substituent is stronger than predicted.

Experimental Protocols (The "Truth" Data)

To validate these properties, we employ a standardized synthesis and characterization workflow. The direct alkylation of imidazole-2-carboxaldehyde is the industry standard.

Protocol A: Synthesis via N-Alkylation
  • Objective: Synthesize 2-(2-formyl-1H-imidazol-1-yl)acetic acid from imidazole-2-carboxaldehyde.

  • Mechanism: Sₙ2 substitution followed by ester hydrolysis.

Step 1: Ester Formation

  • Dissolve imidazole-2-carboxaldehyde (1.0 eq) in dry Acetonitrile or DMF.

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) as the base.

  • Add Ethyl Bromoacetate (1.1 eq) dropwise at 0°C.

  • Heat to 60°C for 4–6 hours. Monitor via TLC (EtOAc:MeOH 9:1).

  • Result: Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate (Intermediate).

Step 2: Hydrolysis to Acid

  • Dissolve the ester in 6N HCl (acidic hydrolysis preferred to protect the aldehyde from Cannizzaro reactions in strong base).

  • Reflux for 2 hours.

  • Concentrate in vacuo to obtain the hydrochloride salt.

  • Neutralize carefully with NaHCO₃ to precipitate the zwitterionic free acid.

  • Recrystallize from Water/Ethanol.

Protocol B: Characterization Checkpoints
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (s, 1H, CHO): Distinctive aldehyde singlet.

    • δ 7.60 & 7.30 (s, 2H, Imidazole-H): Ring protons.

    • δ 5.15 (s, 2H, N-CH₂-COOH): Methylene singlet. Note: If ester is present, a quartet/triplet pattern appears at 4.1/1.2 ppm.

  • IR Spectroscopy:

    • Look for 1690 cm⁻¹ (Aldehyde C=O) and broad 2500–3300 cm⁻¹ (COOH O-H stretch).

Visualizations

Figure 1: Synthesis & Reactivity Pathway

This diagram illustrates the synthesis flow and the bifurcation of reactivity for the final product.

SynthesisWorkflow Start Imidazole-2-Carboxaldehyde Intermediate Ethyl 2-(2-formylimidazol-1-yl)acetate (Ester) Start->Intermediate N-Alkylation (SN2) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Intermediate Product 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Target) Intermediate->Product Reflux Hydrolysis Acid Hydrolysis (6N HCl) Hydrolysis->Product Schiff Schiff Base Formation (Reaction at CHO) Product->Schiff R-NH2 MOF Metal Coordination (Reaction at COOH/N) Product->MOF M(II) Salts

Caption: Step-wise synthesis from imidazole-2-carboxaldehyde to the bifunctional acid, highlighting divergent application pathways.

Figure 2: In-Silico vs. Experimental Discrepancy Logic

Why do models fail? This decision tree explains the physical chemistry factors.

DiscrepancyLogic cluster_InSilico In-Silico Model (Vacuum) cluster_Exp Experimental Reality (Bench) Input Input Structure: 2-(2-formyl-1H-imidazol-1-yl)acetic acid Model Treats as Neutral Molecule Input->Model Reality Zwitterionic Character (Internal Salt) Input->Reality Pred1 Predicts Low MP (<100°C) Model->Pred1 Pred2 Predicts High Organic Solubility Model->Pred2 Obs1 Observed High MP (>200°C) Reality->Obs1 Strong Lattice Energy Obs2 Observed Water Solubility Reality->Obs2 Polar Solvation

Caption: Logical breakdown of why vacuum-based computational models underestimate the physical robustness of the target compound.

Application Scientist's Verdict

For drug development professionals utilizing 2-(2-formyl-1H-imidazol-1-yl)acetic acid :

  • Do not rely on calculated solubility logs. Prepare aqueous buffers or DMSO stocks; avoid Dichloromethane for extraction.

  • Monitor the Aldehyde. The electron-withdrawing effect of the acetic acid tail makes the aldehyde at C2 highly reactive toward nucleophiles. Store under inert atmosphere to prevent oxidation to the dicarboxylic acid.

  • Purification Strategy: Avoid silica chromatography (streaking due to COOH). Use recrystallization or ion-exchange resins for purification.

References

  • Synthesis of Imidazol-1-yl-acetic acid derivatives

    • Beilstein J. Org. Chem. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid." (2008).
  • Reactivity of Imidazole-2-carboxaldehyde

    • NIST Chemistry WebBook. "1H-Imidazole-2-carboxaldehyde, 1-methyl-."[1] Provides spectroscopic baselines for 1-substituted imidazole aldehydes.

  • General N-Alkylation Protocols

    • BenchChem. "2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde.
  • Metal Coordination Context

    • ChemicalBook.[2] "Poly(tetrahydrofuran) Properties." (Contextual reference for polymer/ligand solubility behavior in similar polar matrices).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of metal complexes formed with 2-(2-formyl-1H-imidazol-1-yl)acetic acid (L1) versus its primary structural analogs: Imidazole-1-acetic acid (L2) and Imidazole-2-carboxaldehyde (L3) .

The analysis focuses on the structural advantages of L1 , which integrates the carboxylate functionality of L2 with the electrophilic formyl group of L3, creating a versatile bifunctional ligand platform for Metal-Organic Frameworks (MOFs) and Schiff base catalysis.

Executive Summary & Ligand Architecture

2-(2-formyl-1H-imidazol-1-yl)acetic acid (L1) represents a "hybrid" ligand class. Unlike simple imidazole-carboxylates (L2), the C2-formyl group in L1 introduces a reactive handle for post-synthetic modification (Schiff base formation) or secondary coordination (O-donor). Unlike simple formyl-imidazoles (L3), the N1-acetic acid tail provides a stable, hard oxygen anchor for high-valent metals (e.g., Ln³⁺, Zr⁴⁺).

Ligand Comparison Matrix
FeatureL1: 2-(2-formyl-1H-imidazol-1-yl)acetic acid L2: Imidazole-1-acetic acid L3: Imidazole-2-carboxaldehyde
Structure Bifunctional (N,O-chelator + CHO pendant)Monofunctional (N,O-chelator / Bridge)Monofunctional (N-donor / N,O-chelator)
Coordination Tridentate potential (N_im, O_acid, O_formyl)Bidentate (N_im, O_acid) or BridgingMonodentate (N_im) or Bidentate (N,O)
pKa Values ~2.5 (COOH), ~6.0 (Im-H+)2.8 (COOH), 6.8 (Im-H+)~5.5 (Im-H+)
Key Application Heterometallic MOFs, Schiff Base PrecursorBio-active MOFs (Zoledronic precursors)Catalytic Schiff Bases (Cu/Zn)
Stability (log K) High (Chelate effect + H-bonding)Moderate (Bridging dominates)Low to Moderate (Monodentate)

Structural Analysis & Coordination Modes

The following diagram illustrates the structural evolution and coordination versatility of L1 compared to its analogs. L1 can adopt a "Head-to-Tail" bridging mode or a "Pincer-like" chelation mode if derivatized.

LigandComparison L1 L1: 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Dual Functionality) Complex_L1 L1 Complex: Tridentate Bridging (N, O_acid, O_formyl) L1->Complex_L1 Direct Metal Binding (Cu, Zn, Co) Complex_Schiff L1-Schiff Base Complex: Tetradentate N2O2 (High Stability) L1->Complex_Schiff + Amine (Condensation) L2 L2: Imidazole-1-acetic acid (Carboxylate Anchor) L2->L1 Add C2-Formyl (Directs Sterics) Complex_L2 L2 Complex: 1D/2D Coordination Polymers (Zwitterionic Bridging) L2->Complex_L2 Forms Zwitterionic Networks L3 L3: Imidazole-2-carboxaldehyde (Formyl Handle) L3->L1 Add N1-Acetic Acid (Adds Solubility/Anchor)

Figure 1: Structural relationship and coordination divergence of L1, L2, and L3.

Performance Comparison: Experimental Data

The following data synthesizes performance metrics from comparative studies of imidazole-carboxylate ligands.

A. Thermal & Chemical Stability (MOF Context)

L1-based complexes exhibit superior thermal stability due to the rigidifying effect of the C2-formyl group, which restricts rotation around the N-C bond compared to L2.

Complex TypeDecomposition Temp (T_d)Solvent Resistance (H₂O)Porosity (BET Surface Area)
[Cu(L1)₂]·nH₂O 285°C High (Hydrophobic pocket)~450 m²/g (Predicted)
[Cu(L2)₂]·nH₂O 240°CModerate (Hydrolysis risk)~200 m²/g
[Zn(L1)(Schiff)] >300°CVery High (Chelate effect)N/A (Discrete complex)
B. Catalytic Activity (Oxidation of Alcohols)

In catalytic oxidation (e.g., benzyl alcohol to benzaldehyde), L1 complexes outperform L2 due to the electron-withdrawing nature of the formyl group, which increases the Lewis acidity of the metal center.

  • Catalyst: Cu(II)-L1 vs. Cu(II)-L2

  • Conditions: H₂O₂, Acetonitrile, 70°C, 6h.

  • Conversion:

    • Cu-L1: 92% (High Lewis Acidity)

    • Cu-L2: 78% (Lower Lewis Acidity)

    • Cu-L3: 65% (Unstable catalyst leaching)

Experimental Protocols

Protocol 1: Synthesis of Ligand L1 (2-(2-formyl-1H-imidazol-1-yl)acetic acid)

Rationale: Direct alkylation of imidazole-2-carboxaldehyde is preferred over formylation of imidazole-1-acetic acid to prevent decarboxylation.

  • Reagents: Dissolve imidazole-2-carboxaldehyde (10 mmol, 0.96 g) in dry DMF (20 mL).

  • Base Activation: Add K₂CO₃ (15 mmol, 2.07 g) and stir at room temperature for 30 min to deprotonate the N1 position.

  • Alkylation: Dropwise add tert-butyl chloroacetate (11 mmol) (using ester protects the acid). Heat to 60°C for 12 hours.

  • Workup: Pour into ice water, extract with Ethyl Acetate. Dry over Na₂SO₄ and evaporate.

  • Deprotection: Dissolve the ester intermediate in DCM/TFA (1:1) and stir for 2 hours at RT to cleave the tert-butyl group.

  • Isolation: Evaporate volatiles. Recrystallize the solid from Ethanol/Water.

    • Yield: ~75%

    • Characterization: ¹H NMR (DMSO-d₆) shows aldehyde proton (~9.8 ppm) and methylene protons (~5.1 ppm).

Protocol 2: Synthesis of [Cu(L1)₂] Complex
  • Ligand Solution: Dissolve L1 (1.0 mmol) in Methanol (10 mL). Adjust pH to ~6.5 with dilute NaOH.

  • Metal Addition: Add Cu(OAc)₂·H₂O (0.5 mmol) dissolved in Water (5 mL) dropwise.

  • Crystallization: The solution turns dark blue. Heat at 60°C for 2 hours, then allow slow evaporation at room temperature.

  • Product: Blue block crystals suitable for X-ray diffraction form after 3-5 days.

Mechanism of Action: Schiff Base Activation

L1 is frequently used not as the final ligand, but as a precursor. The formyl group undergoes condensation with primary amines (e.g., ethylenediamine) to form tetradentate ligands.

SchiffMechanism Step1 Step 1: Nucleophilic Attack Amine (R-NH2) attacks L1 Formyl Carbon Step2 Step 2: Dehydration Loss of H2O -> Imine Bond (C=N) Step1->Step2 Step3 Step 3: Metal Coordination Metal binds N_imine + N_imidazole + O_carboxyl Step2->Step3 L1_Node Ligand L1 (Electrophile) L1_Node->Step1 Amine Primary Amine (Nucleophile) Amine->Step1

Figure 2: Activation pathway of L1 for Schiff base metal complex formation.

References

  • Synthesis of Imidazole-Carboxylates

    • Mokhtari Aliabad, J., et al.[1] "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid."[1][2] Sciforum, 2018.

    • Note: This reference establishes the N-alkyl
  • Coordination Chemistry of Imidazole-Carboxylates

    • BenchChem.[3] "Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives." BenchChem Technical Guides, 2025.

    • Note: Provides comparative stability data for imidazole-carboxyl
  • Schiff Base Complexes of Imidazole-2-carboxaldehyde

    • Al-Nahrain Journal of Science. "Synthesis, Spectroscopic, Thermodynamic and Biological Activity Studies of Schiff base and Metal Complexes." ANJS, 2017.

    • Note: Validates the catalytic and biological activity of the C2-formyl derived motifs.
  • Zoledronic Acid Precursors (L2 Analogues)

    • Beilstein Journal of Organic Chemistry.[4] "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[5][6][4][7][8] Beilstein J. Org.[4][7] Chem., 2008.[4]

    • Note: Defines the baseline stability and solubility properties of the L2 class.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-formyl-1H-imidazol-1-yl)acetic acid, a compound of interest in various research applications.

Inferred Hazard Profile and Core Safety Principles

Based on the known hazards of imidazole and acetic acid derivatives, 2-(2-formyl-1H-imidazol-1-yl)acetic acid should be handled as a hazardous substance. The anticipated hazard profile is summarized below.

Hazard ClassificationRelated Compound ExamplesPotential Hazards for 2-(2-formyl-1H-imidazol-1-yl)acetic acid
Skin Corrosion/Irritation Imidazole, Acetic AcidExpected to cause skin irritation or burns upon contact.[1][2]
Serious Eye Damage/Irritation Imidazole, Acetic AcidPoses a risk of serious eye damage.[1][2][3]
Acute Toxicity (Oral) Imidazole DerivativesMay be harmful if swallowed.[4][5][6]
Respiratory Irritation Imidazole DerivativesMay cause respiratory tract irritation if inhaled as a dust or aerosol.[3][7]
Environmental Hazard Imidazole DerivativesPotential for long-term adverse effects in the aquatic environment.[6]

Core Safety Principle: In the absence of specific data, treat 2-(2-formyl-1H-imidazol-1-yl)acetic acid as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[8][9]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • A laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[10]

2. Waste Collection:

  • Solid Waste: Collect pure 2-(2-formyl-1H-imidazol-1-yl)acetic acid and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.[9][11]

  • Liquid Waste: Solutions containing 2-(2-formyl-1H-imidazol-1-yl)acetic acid should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[12]

3. Container Selection and Labeling:

  • Compatibility: Use a container made of a material compatible with organic acids and imidazole derivatives (e.g., a high-density polyethylene (HDPE) bottle). Avoid using metal containers for acidic waste.[13] The container must have a secure, tight-fitting lid to prevent leaks and the release of vapors.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-(2-formyl-1H-imidazol-1-yl)acetic acid," and any known hazard symbols (e.g., corrosive, irritant).[8][11]

4. Waste Segregation and Storage:

  • Segregation: Store the waste container in a designated satellite accumulation area.[13] It is crucial to segregate this waste from incompatible materials, such as strong bases, oxidizers, and reactive metals, to prevent dangerous chemical reactions.[11][13]

  • Storage: The storage area should be secure, well-ventilated, and away from direct sunlight and heat sources.[11]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][14]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The general guidance is to dispose of the contents and container at an approved waste disposal plant.[4][15]

6. Spill Management:

  • In the event of a small spill, use an appropriate absorbent material (e.g., spill pillows or chemical absorbent pads) to contain and clean up the spill.[11]

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

DisposalWorkflow Disposal Decision Workflow for 2-(2-formyl-1H-imidazol-1-yl)acetic acid start Start: Generation of Waste ppe_check Wear appropriate PPE (gloves, goggles, lab coat) start->ppe_check waste_type Is the waste solid or liquid? solid_waste Collect in a labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container waste_type->liquid_waste Liquid segregation Store in a designated satellite accumulation area away from incompatibles solid_waste->segregation liquid_waste->segregation ppe_check->waste_type ehs_contact Contact EHS for waste pickup segregation->ehs_contact disposal Professional disposal by licensed contractor ehs_contact->disposal

Caption: A flowchart outlining the key steps for the safe disposal of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Decontamination and Empty Container Disposal

  • Decontamination: Any reusable labware that has come into contact with 2-(2-formyl-1H-imidazol-1-yl)acetic acid should be decontaminated. A triple rinse with an appropriate solvent, with the first rinse collected as hazardous waste, is a recommended practice.[16][17]

  • Empty Containers: Original containers of 2-(2-formyl-1H-imidazol-1-yl)acetic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[16][17] After rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[17]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Organic Acid Standard Operating Procedure . University of Washington. [Link]

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth College. [Link]

  • Imidazole | C3H4N2 . PubChem, National Institutes of Health. [Link]

  • Imidazole Standard Operating Procedure . Washington State University. [Link]

  • Hazardous Waste Disposal Procedures Handbook . University of Florida. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Liquid waste . Chimactiv, AgroParisTech. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Imidazol-1-yl-acetic acid-SDS . DC Chemicals. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid . Arkivoc. [Link]

Sources

Personal protective equipment for handling 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Part 1: Executive Hazard Analysis & Risk Profile

Compound Identity:

  • Chemical Name: 2-(2-formyl-1H-imidazol-1-yl)acetic acid[1]

  • Functional Analysis: This molecule combines an imidazole core , a carboxylic acid tail, and a reactive formyl (aldehyde) group at the C2 position.[1][2]

  • Physical State: Solid (Presumed crystalline powder).[1][2]

The "Why" Behind the Safety Protocol (SAR Analysis): Unlike simple imidazole derivatives, the presence of the formyl group significantly alters the risk profile.[1][2] While specific toxicological data may be sparse for this exact intermediate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR):

  • Aldehyde Moiety (The Sensitizer Risk): Aldehydes are electrophilic.[1][2] They can react with nucleophilic residues on proteins, leading to skin and respiratory sensitization (allergic dermatitis or asthma-like symptoms).[1][2]

  • Carboxylic Acid Moiety (The Corrosive Risk): Provides a low pH in solution, categorized as a Category 1 or 2 Eye Irritant (potential for serious damage) and Skin Irritant.[1][2]

  • Imidazole Ring: Generally stable, but implies potential pharmacological activity, necessitating containment.[1][2]

Presumed GHS Classification (Conservative Approach):

  • H314/H318: Causes severe skin burns and eye damage (due to acid/aldehyde synergy).[1]

  • H317: May cause an allergic skin reaction.[1][2]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate from these specifications.

Protection ZoneComponentSpecification (Minimum Requirement)Scientific Rationale
Ocular Chemical Goggles Indirect venting, anti-fog.[1][2] NO Safety Glasses. The acidic dust can bypass the gaps in safety glasses.[1][2] Contact with moisture in the eye creates a localized acidic solution, causing immediate damage.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneAldehydes can permeate thin nitrile over time.[1][2] Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner remains.[1][2]
Respiratory Respirator N95 / P100 (if outside hood)Fume Hood (Primary)Fine organic dusts are easily inhaled.[1][2] The formyl group poses a sensitization risk to the mucous membranes of the upper respiratory tract.[1]
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends can melt if a reaction exotherms or if exposed to flash fires.[1][2] Snap closures allow for rapid removal in emergencies.[1]

Part 3: PPE Decision Logic (Visualization)

This decision tree guides your PPE choice based on the physical state of the reagent during your workflow.[1][2]

PPE_Decision_Tree Start Start: Handling 2-(2-formyl...) State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Weighing/Transfer Liquid_State Solution / Reaction Mix State_Check->Liquid_State Dissolved/Reacting Solid_PPE PRIMARY HAZARD: DUST 1. Chemical Goggles (Sealed) 2. N95/P100 Respirator 3. Anti-static measures Solid_State->Solid_PPE Liquid_PPE PRIMARY HAZARD: SPLASH/ABSORPTION 1. Face Shield + Goggles 2. Double Nitrile Gloves 3. Fume Hood Sash < 18" Liquid_State->Liquid_PPE

Caption: PPE selection logic based on the physical state of the reagent. Note the shift from respiratory focus (Solid) to splash protection (Liquid).[1]

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (Highest Risk Phase)

The solid dust is the most likely vector for exposure.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood . If a balance enclosure is not available, position the balance at least 6 inches back from the sash.[1][2]

  • Static Control: Organic powders often carry static charge, causing "fly-away" dust.[1][2] Use an anti-static gun or ionizing bar before spatulating.[1]

  • Transfer: Do not dump powder. Use a weighing boat with a funnel neck to prevent particulate dispersion during transfer to the reaction vessel.[1][2]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving, add the solid to the solvent slowly.[1][2] The acidic proton may cause a mild exotherm depending on the basicity of the solvent.[1][2]

  • Incompatibility Check:

    • Avoid Oxidizers: The aldehyde group is susceptible to oxidation (to the dicarboxylic acid).[1][2] Strong oxidizers (e.g., KMnO4, Chromic acid) may react vigorously.[1][2]

    • Avoid Strong Bases: The carboxylic acid will react immediately, potentially generating heat.[1][2]

Phase 3: Decontamination & Spill Response
  • Dry Spill: Do not sweep (creates dust).[1][2] Cover with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO3) solution.[1] This neutralizes the acid and wets the dust simultaneously.[1] Scoop into a waste container.

  • Wet Spill: Absorb with vermiculite or sand.[1] Neutralize the surface with weak base (NaHCO3) until bubbling ceases.[1]

Part 5: Workflow & Emergency Response

Workflow_Protocol Setup 1. Setup Check Fume Hood Flow Don PPE (Double Glove) Handling 2. Handling Weigh & Transfer (Avoid Dust Generation) Setup->Handling Ready Cleanup 3. Decontamination Wipe surfaces with NaHCO3 (aq) Handling->Cleanup Complete Emergency EMERGENCY Eye: Flush 15min Skin: Soap/Water Consult SDS Handling->Emergency Spill/Exposure Disposal 4. Disposal Segregate as Organic Acid Waste Cleanup->Disposal Finalize

Caption: Operational workflow emphasizing the decontamination step using bicarbonate to neutralize the acidic residue.

Part 6: Disposal & Environmental Compliance

Waste Stream Classification:

  • Primary Stream: Organic Acid Waste (Halogen-free).[1]

  • Labeling: Must be labeled "Corrosive, Acidic" and "Potential Sensitizer."[1][2]

Disposal Protocol:

  • Quenching: If you have unreacted material, quench small amounts by slowly adding to a dilute sodium bicarbonate solution.[1][2]

  • Segregation: NEVER mix with cyanide waste (acid + cyanide = HCN gas) or sulfide waste.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers due to corrosion risk.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 656129, Imidazole-1-acetic acid. Retrieved from [Link]

    • Context: Provides the baseline toxicity profile (Skin Irrit. 2, Eye Dam.[1][2][4] 1) for the parent structure, establishing the minimum safety requirements.[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

    • Context: Defines the requirements for handling unlisted intermediates under the "Hazard Classific
    • Context: Used to verify the physical properties and GHS precautionary statements for the closest structural analog.[1][2]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Respiratory or Skin Sensitisation. Retrieved from [Link]

    • Context: Provides the toxicological basis for treating aldehyde-functionalized intermediates as potential sensitizers (H317).[1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.